Imidazo[1,2-b]pyridazin-6-ylmethanamine
Description
Structure
3D Structure
Properties
CAS No. |
1313726-22-5 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
imidazo[1,2-b]pyridazin-6-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-5-6-1-2-7-9-3-4-11(7)10-6/h1-4H,5,8H2 |
InChI Key |
QHUJFPISKLSRTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2N=C1CN |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Imidazo[1,2-b]pyridazin-6-ylmethanamine Scaffold in Kinase Inhibitor Discovery
Abstract
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern therapeutic development, particularly in oncology. The imidazo[1,2-b]pyridazine heterocyclic system has emerged as a privileged scaffold, demonstrating remarkable versatility and efficacy in targeting a diverse range of kinases. This technical guide provides an in-depth exploration of the imidazo[1,2-b]pyridazin-6-ylmethanamine core, a key substructure that has given rise to potent inhibitors of clinically significant targets such as Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and c-Met. We will dissect the strategic rationale for its use, detail robust synthetic methodologies, elucidate critical structure-activity relationships (SAR), and provide field-proven protocols for biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their kinase inhibitor discovery programs.
Introduction: The Strategic Value of the Imidazo[1,2-b]pyridazine Scaffold
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target class for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet challenges such as acquired resistance and off-target toxicity persist.[3] This necessitates the exploration of novel chemical scaffolds that can offer improved potency, selectivity, and pharmacological properties.
The imidazo[1,2-b]pyridazine ring system has proven to be a highly productive scaffold in this endeavor.[4] Its rigid, bicyclic nature provides a well-defined vectoral orientation for substituents to probe the deep ATP-binding pocket of kinases. The strategic placement of nitrogen atoms allows for crucial hydrogen bond interactions with the kinase hinge region, a common anchoring point for many Type I inhibitors. Furthermore, the scaffold's synthetic tractability allows for systematic modification at multiple positions, facilitating rapid optimization of lead compounds.[5][6] This guide will focus specifically on derivatives of the 6-ylmethanamine substructure, a key component in several advanced inhibitor candidates.
The Core Scaffold: Synthesis and Key Modification Points
The construction of the imidazo[1,2-b]pyridazine core is typically achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone.[6] This robust and versatile approach allows for the introduction of diversity elements at the 2-position of the imidazo ring. Subsequent functionalization, particularly at the 6-position, is often accomplished via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.
A representative synthetic scheme for a generic Imidazo[1,2-b]pyridazin-6-ylmethanamine derivative is outlined below.
Protocol 1: General Synthesis of the Imidazo[1,2-b]pyridazine Core
Step 1: Cyclization to form the Imidazo[1,2-b]pyridazine ring
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add an appropriate α-bromoketone (1.1 eq).
-
Add a mild base, such as sodium bicarbonate (2.0 eq).
-
Heat the reaction mixture at reflux (typically 80-100 °C) for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel chromatography to yield the 6-chloro-imidazo[1,2-b]pyridazine intermediate.
-
Self-Validation: Successful synthesis should be confirmed by ¹H NMR and mass spectrometry, verifying the formation of the bicyclic system.
-
Step 2: Functionalization at the C6 Position
-
The 6-chloro intermediate can be subjected to various palladium-catalyzed cross-coupling reactions to install the desired methanamine-containing moiety or a precursor. For instance, a Buchwald-Hartwig amination can be employed.
-
Combine the 6-chloro-imidazo[1,2-b]pyridazine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq) in an anhydrous, degassed solvent like dioxane.
-
Heat the mixture under an inert atmosphere (N₂ or Ar) at 100-120 °C for 8-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture, filter through celite, and concentrate the filtrate.
-
Purify the final product via silica gel chromatography or preparative HPLC.
-
Self-Validation: Final product identity and purity (>95%) must be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
-
The true power of this scaffold lies in the ability to strategically modify different positions to optimize binding and pharmacokinetic properties.
Caption: Key modification points on the core scaffold.
Structure-Activity Relationship (SAR) and Mechanistic Insights
Systematic optimization of the imidazo[1,2-b]pyridazine scaffold has yielded crucial insights into the drivers of potency and selectivity.[5]
-
The 3-Position (R1): Modifications at this position often project towards the solvent-front region of the kinase. Bulky or hydrophobic groups can enhance selectivity for kinases with larger gatekeeper residues.
-
The 6-Position Linker and Amine (R3): The nature of the group attached at the C6 position is critical. The methanamine linker provides a flexible yet constrained connection to bulkier substituents that can occupy the ribose-phosphate binding region. The amine itself can be a key hydrogen bond donor or acceptor and is a prime site for modification to improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
The 2-Position (R2): This position is arguably the most critical for achieving high potency. A substituted aryl or heteroaryl group at this position is common, as it can engage in various interactions, including pi-stacking and hydrophobic contacts within the ATP binding site. The choice of substituent here dramatically influences the inhibitor's overall kinase selectivity profile. For example, in the development of GSK-3β inhibitors, substitution at the 2-position was explored to improve brain penetration.[7]
A common binding mode involves the N1 nitrogen of the imidazo ring acting as a hydrogen bond acceptor from the backbone NH of a hinge residue, a canonical interaction for many ATP-competitive inhibitors.[7]
Case Studies: Targeting Key Oncogenic Kinases
The versatility of the imidazo[1,2-b]pyridazine scaffold is best illustrated through its successful application against several high-value cancer targets.
Anaplastic Lymphoma Kinase (ALK)
ALK rearrangements are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).[3] While first-generation inhibitors like crizotinib are effective, resistance inevitably emerges, often through secondary mutations in the ALK kinase domain.[3] The imidazo[1,2-b]pyridazine scaffold has been instrumental in developing next-generation ALK inhibitors capable of overcoming this resistance.
Notably, macrocyclic derivatives based on this scaffold have been designed to combat challenging mutations like the G1202R solvent front mutation.[3][8] For example, compound O-10 , an imidazo[1,2-b]pyridazine macrocycle, demonstrated superior potency against both wild-type ALK and key crizotinib-resistant mutants compared to the parent drug.[3] Brigatinib (AP26113), another potent ALK inhibitor, also features a complex chemical structure, though not the imidazo[1,2-b]pyridazine core, and is effective against a wide range of ALK resistance mutations.[9][10]
| Compound | Target Kinase | Wild-Type IC₅₀ (nM) | Key Resistant Mutant IC₅₀ (nM) | Reference |
| O-10 | ALK | 40 | G1202R: 208 | [8] |
| Crizotinib | ALK | - | G1202R: >3000 | [3] |
| Brigatinib | ALK | 0.6 | G1202R: Substantial Activity | [10][11] |
Other Kinase Targets
The scaffold has demonstrated broad utility beyond ALK:
-
GSK-3β: Imidazo[1,2-b]pyridazine derivatives have been developed as brain-penetrant GSK-3β inhibitors for potential Alzheimer's disease treatment, significantly lowering phosphorylated tau levels in preclinical models.[12][13]
-
IKKβ: Optimization of the 3- and 6-positions led to potent and selective inhibitors of IKKβ, a key kinase in the NF-κB inflammatory pathway.[5]
-
PIM Kinases: This scaffold was found to inhibit PIM kinases through a unique mechanism, interacting with the N-terminal lobe rather than the hinge region, leading to enhanced selectivity.[14]
-
FLT3: The scaffold has yielded potent inhibitors active against clinically relevant FLT3 mutations that drive acute myeloid leukemia (AML).[15]
-
TRK: Novel derivatives have shown potent, nanomolar inhibition of Tropomyosin receptor kinases (TRKs) and their resistance mutations.[16]
Experimental Protocols: Biological Evaluation
The journey from a synthesized compound to a validated kinase inhibitor involves a cascade of biochemical and cellular assays.
Caption: A typical workflow for kinase inhibitor discovery.
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET Example)
This protocol outlines a common method to determine the IC₅₀ value of an inhibitor against a purified kinase.
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., Imidazo[1,2-b]pyridazine derivative) in DMSO, typically starting from 10 mM. Further dilute in assay buffer to the desired final concentrations.
-
Prepare solutions of the purified kinase, a suitable substrate peptide (often biotinylated), and ATP in assay buffer.
-
Prepare detection reagents: a lanthanide-labeled antibody specific for the phosphorylated substrate and a streptavidin-acceptor fluorophore (e.g., SA-APC).
-
-
Kinase Reaction:
-
In a low-volume 384-well plate, add 2 µL of the diluted test compound.
-
Add 4 µL of the kinase/peptide substrate mixture.
-
Initiate the reaction by adding 4 µL of ATP solution (final concentration typically at or near the Km for ATP).
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes).
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the detection reagent mix (antibody and SA-acceptor).
-
Incubate for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and plot the percent inhibition against the log of the inhibitor concentration.
-
Self-Validation: Fit the data to a four-parameter logistic equation to determine the IC₅₀. Include positive (known inhibitor) and negative (DMSO vehicle) controls to validate assay performance.[1]
-
Protocol 3: Cellular Target Engagement via Western Blot
This protocol confirms that the inhibitor hits its intended target within a cellular context.[3]
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., an ALK-positive NSCLC line like H3122) to 70-80% confluency.
-
Treat the cells with increasing concentrations of the test compound for a defined period (e.g., 2-6 hours).
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clear the lysate by centrifugation and quantify the total protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample and resolve by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated form of the target kinase (e.g., p-ALK) and the total kinase protein. A loading control (e.g., GAPDH) is essential.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Signal Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Interpretation: A dose-dependent decrease in the phosphorylated kinase signal, without a change in the total kinase level, confirms on-target activity.
-
Future Directions and Conclusion
The Imidazo[1,2-b]pyridazin-6-ylmethanamine scaffold and its analogues represent a validated and highly fruitful starting point for the discovery of novel kinase inhibitors. Its success against challenging targets like ALK and its emerging potential against a host of other kinases underscore its privileged status in medicinal chemistry.
Future efforts will likely focus on several key areas:
-
Covalent Inhibition: Designing derivatives that can form a covalent bond with non-catalytic cysteine residues near the active site, potentially leading to increased potency and duration of action.[17]
-
Allosteric Inhibition: Exploring modifications that allow the scaffold to bind to allosteric sites, offering a path to greater selectivity and novel mechanisms of action.[18]
-
Targeted Protein Degradation: Incorporating the scaffold into Proteolysis-Targeting Chimeras (PROTACs) to induce the degradation of the target kinase rather than just inhibiting it.
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Hartz, R. A., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231–4252. [Link]
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][3][8]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-89. [Link]
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Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023). Journal of Medicinal Chemistry. [Link]
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][3][8]triazolo[4,5-b]pyrazine (volitinib) as a highly potent. (n.d.). Journal of Medicinal Chemistry. [Link]
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Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(4), 523–529. [Link]
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Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. (2025). European Journal of Medicinal Chemistry, 288, 117188. [Link]
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The Development of FAK Inhibitors: A Five-Year Update. (2020). Molecules, 25(21), 5133. [Link]
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Discovery of imidazo[1,2-b]pyridazines with Anticancer Properties. (2022). University of South Florida Technology Transfer. [Link]
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Zhang, S., et al. (2016). The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. Clinical Cancer Research, 22(22), 5527-5538. [Link]
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Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025). Journal of Medicinal Chemistry. [Link]
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A Technical Guide to the Therapeutic Potential of Imidazo[1,2-b]pyridazine Derivatives in Oncology
Abstract
The Imidazo[1,2-b]pyridazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly within oncology drug discovery.[1][2] Recognized as a "privileged structure," its derivatives have demonstrated a remarkable capacity to interact with a diverse array of biological targets, leading to potent anti-inflammatory, antiviral, and notably, anticancer activities.[1][3] The successful clinical development of the multi-kinase inhibitor ponatinib, which is built upon this scaffold, has catalyzed a surge of interest in exploring novel Imidazo[1,2-b]pyridazine-containing compounds for therapeutic applications.[1] This guide provides an in-depth analysis of the core chemical attributes, mechanisms of action, and therapeutic potential of this compound class, with a focus on its role in inhibiting key signaling pathways implicated in cancer progression. We will explore its utility against critical oncogenic kinases such as mTOR, TAK1, CDKs, PIM kinases, and BTK, providing a robust framework for researchers and drug development professionals.
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Foundation for Kinase Inhibition
The fused heterocyclic system of Imidazo[1,2-b]pyridazine offers a unique and synthetically versatile scaffold for drug design.[3][4] Its rigid bicyclic structure provides a three-dimensional framework that can be strategically functionalized at multiple positions, allowing for fine-tuning of steric and electronic properties to achieve high-affinity interactions with protein targets.[4][5] The presence of multiple nitrogen atoms facilitates hydrogen bonding, a critical interaction within the ATP-binding pockets of many protein kinases.
Many derivatives function as ATP-competitive inhibitors, occupying the same site as the natural substrate, thereby blocking the downstream phosphorylation events that drive malignant cell proliferation, survival, and metastasis.[6][7][8] The ability to modify substituents on the core structure allows medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles, making it an enduringly attractive starting point for novel therapeutic agents.
Caption: Core structure of the Imidazo[1,2-b]pyridazine scaffold.
Key Oncogenic Pathways Targeted by Imidazo[1,2-b]pyridazine Derivatives
The broad applicability of this scaffold in oncology stems from its demonstrated activity against a range of high-value kinase targets.
The PI3K/Akt/mTOR Pathway
The mTOR (mechanistic Target of Rapamycin) kinase is a central regulator of cell growth, proliferation, and metabolism, and its pathway is frequently hyperactivated in human cancers. Imidazo[1,2-b]pyridazine derivatives have been successfully developed as potent, ATP-competitive mTOR inhibitors.[6]
Notably, a series of diaryl urea derivatives of imidazo[1,2-b]pyridazine showed significant anti-proliferative activity against non-small cell lung cancer cell lines A549 and H460.[6] Two lead compounds, A17 and A18 , exhibited potent mTOR inhibition with IC50 values of 0.067 µM and 0.062 µM, respectively.[6] Mechanistic studies confirmed that these compounds induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream mTOR targets, including AKT and S6 ribosomal protein.[6] Furthermore, compound A17 demonstrated significant in vivo anticancer effects in an A549 xenograft mouse model.[6]
Caption: Inhibition of the mTOR signaling pathway.
The TAK1 Pathway in Multiple Myeloma
Transforming growth factor-β activated kinase (TAK1) has emerged as a critical therapeutic target in multiple myeloma (MM), where it is often overexpressed.[9] Researchers have discovered that 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines can inhibit TAK1 at nanomolar concentrations.[9] A lead compound from this series, compound 26 , inhibited TAK1 enzymatic activity with an IC50 of 55 nM. This class of compounds also potently inhibited the growth of multiple myeloma cell lines MPC-11 and H929, with GI50 values as low as 30 nM, highlighting their potential for translation into anti-MM therapeutics.[9]
Caption: Inhibition of the TAK1 signaling pathway.
CDK12/13 Inhibition in Triple-Negative Breast Cancer
Cyclin-dependent kinases 12 and 13 (CDK12/13) are crucial regulators of transcription and play a key role in DNA damage response. Their inhibition is a promising strategy for treating cancers like triple-negative breast cancer (TNBC).[7][10] The imidazo[1,2-b]pyridazine scaffold has been instrumental in developing potent CDK12/13 inhibitors.
One innovative approach has led to the identification of ATP-competitive inhibitors that also act as "molecular glues," inducing the degradation of Cyclin K, the regulatory partner of CDK12.[7] These compounds promote an interaction between CDK12 and an E3 ubiquitin ligase complex, leading to the polyubiquitination and subsequent proteasomal degradation of Cyclin K.[7]
Separately, novel covalent inhibitors based on this scaffold have been designed to target a cysteine residue (Cys1039) in CDK12.[10] Compound 24 from this series proved to be a highly potent inhibitor, with an IC50 of 15.5 nM against CDK12 and 12.2 nM against CDK13. It effectively suppressed the proliferation of TNBC cell lines MDA-MB-231 and MDA-MB-468 with EC50 values of 5.0 nM and 6.0 nM, respectively.[10]
Caption: Molecular glue-induced degradation of Cyclin K.
PIM Kinase Inhibition in Hematopoietic Malignancies
PIM kinases are proto-oncogenic serine/threonine kinases that are frequently overexpressed in leukemias and lymphomas.[8] Imidazo[1,2-b]pyridazines have been identified as a highly selective class of PIM kinase inhibitors.[8] X-ray crystallography revealed a surprising and unique binding mode: instead of forming typical hydrogen bonds with the kinase hinge region, these compounds interact with the N-terminal lobe helix αC.[8] This non-ATP mimetic binding explains their enhanced selectivity over other kinases.
The lead compound K00135 dose-dependently impaired the survival of human leukemia cells and suppressed the in vitro growth of leukemic blasts from acute myelogenous leukemia (AML) patients, while having minimal effect on normal cells.[8] Further studies showed that these inhibitors could also overcome ABCG2-mediated multidrug resistance, a significant clinical challenge.[11]
Other Emerging Kinase Targets
The versatility of the imidazo[1,2-b]pyridazine scaffold extends to other important cancer targets:
-
Bruton's Tyrosine Kinase (BTK): Essential for B-cell survival, BTK is a validated target in B-cell malignancies. An irreversible BTK inhibitor, compound 22 (TM471-1), showed potent inhibition (IC50 of 1.3 nM) and excellent selectivity. It achieved complete tumor regression in a xenograft model and has advanced into Phase I clinical trials.[12]
-
DYRK1A: This kinase is implicated in both cancer and neurological disorders. Structure-based design has led to potent and selective imidazo[1,2-b]pyridazine inhibitors of DYRK1A.[13]
-
Haspin: A mitotic kinase essential for proper cell division, Haspin is another attractive target. Derivatives of this scaffold have been developed as potent Haspin inhibitors with IC50 values in the low nanomolar range, leading to anti-proliferative effects in various cancer cell lines.[14]
Summary of Preclinical Data
The following table summarizes the activity of representative Imidazo[1,2-b]pyridazine derivatives against various oncological targets.
| Derivative Class/Compound | Target Kinase | IC50 / GI50 Value | Cancer Cell Line / Model | Reference |
| Diaryl Urea Derivatives (A17/A18) | mTOR | IC50: 62-67 nM | A549, H460 (Lung) | [6] |
| 6-Substituted Piperazine (Cpd 26) | TAK1 | IC50: 55 nM, GI50: ~30 nM | MPC-11, H929 (Multiple Myeloma) | [9] |
| Covalent Inhibitor (Cpd 24) | CDK12/13 | IC50: 12-16 nM | MDA-MB-231, MDA-MB-468 (TNBC) | [10] |
| K00135 | PIM1 | Low nanomolar potency | Human acute leukemia cells, AML patient blasts | [8] |
| Irreversible Inhibitor (TM471-1) | BTK | IC50: 1.3 nM | B-cell malignancy xenograft model | [12] |
| Disubstituted Derivatives | Haspin | IC50: 6-100 nM | U-2 OS (Osteosarcoma) | [14] |
Standardized Experimental Methodologies
To ensure reproducibility and validity, the following protocols are foundational for evaluating the therapeutic potential of novel Imidazo[1,2-b]pyridazine derivatives.
In Vitro Antiproliferative Assay (MTT/SRB)
This assay determines a compound's ability to inhibit cell growth.
Workflow:
Caption: Workflow for Sulforhodamine B (SRB) antiproliferative assay.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently fix the cells with a solution like 10% trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with a protein-binding dye such as Sulforhodamine B (SRB).
-
Solubilization: Wash away unbound dye and solubilize the protein-bound dye with a basic solution (e.g., 10 mM Tris base).
-
Data Acquisition: Measure the optical density on a plate reader.
-
Analysis: Plot the percentage of cell growth inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Target Modulation
This technique is used to verify that the compound engages its intended target and modulates downstream signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein by molecular weight using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody against the target protein (e.g., p-AKT, total AKT, PARP). Follow with incubation using a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.
In Vivo Xenograft Tumor Model
This model assesses the anti-cancer efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable, measurable volume (e.g., 100-200 mm³).
-
Randomization & Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dose.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker studies).
-
Efficacy Calculation: Calculate the tumor growth inhibition (TGI) to determine the compound's in vivo efficacy.
Conclusion and Future Directions
The Imidazo[1,2-b]pyridazine scaffold has unequivocally established itself as a cornerstone in the development of targeted oncology therapeutics. Its synthetic tractability and ability to potently and often selectively inhibit a wide range of oncogenic kinases underscore its immense value. The progression from broad-spectrum kinase inhibitors to highly selective covalent inhibitors and innovative molecular glue degraders demonstrates the remarkable evolution of drug design centered on this core structure.[7][10][12]
Future research will likely focus on refining structure-activity relationships to further enhance selectivity and minimize off-target effects, thereby improving the therapeutic window.[1] The exploration of this scaffold in combination therapies and its application to novel, non-kinase targets will continue to expand its therapeutic horizons. For drug discovery professionals, the Imidazo[1,2-b]pyridazine framework remains a fertile ground for cultivating the next generation of impactful cancer medicines.
References
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Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). MDPI. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of imidazo[1,2-b]pyridazine Derivatives as mTOR Inhibitors. (2017). PubMed. Available at: [Link]
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Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. (2025). Boroncore. Available at: [Link]
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Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (2023). RSC Publishing. Available at: [Link]
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Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. (2024). Cardiff University. Available at: [Link]
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Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders. (n.d.). American Chemical Society. Available at: [Link]
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Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. (2025). PubMed. Available at: [Link]
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Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007). AACR Journals. Available at: [Link]
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Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. (n.d.). Academia.edu. Available at: [Link]
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Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025). PubMed. Available at: [Link]
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Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. (2020). Taylor & Francis. Available at: [Link]
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Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can | 71070. (n.d.). Sysrevpharm. Available at: [Link]
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Fused Heterocyclic Amines: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fused heterocyclic amines represent a cornerstone of modern medicinal chemistry, forming the core structure of a vast number of natural products, agrochemicals, and, most notably, pharmaceuticals.[1] Their rigid, three-dimensional frameworks provide a unique conformational pre-organization that allows for high-affinity and selective interactions with biological targets.[2] This structural rigidity, combined with the diverse chemical space accessible through varied substitution patterns, makes them "privileged scaffolds" in drug discovery. Over 85% of all FDA-approved drugs contain a heterocyclic moiety, with nitrogen-containing fused systems being particularly prominent in recently approved therapeutics, especially in oncology.[3][4] This guide provides a comprehensive literature review of fused heterocyclic amines, delving into their synthesis, diverse biological activities, and the critical structure-activity relationships that drive the development of novel therapeutic agents. We will explore key mechanistic claims, provide field-proven experimental protocols, and examine case studies of successful drugs that have emerged from this versatile chemical class.
The Strategic Importance of Fused Heterocyclic Amines in Drug Design
The fusion of two or more rings, where at least one is a heterocycle containing a nitrogen atom, confers several advantageous properties for drug design:
-
Target Specificity and Potency: The defined and rigid geometry of fused systems allows them to fit into the binding pockets of enzymes and receptors with high precision, leading to enhanced potency and selectivity.[2]
-
Metabolic Stability: The compact nature of these scaffolds can shield them from metabolic enzymes, improving their pharmacokinetic profiles.
-
Modulable Physicochemical Properties: The introduction of heteroatoms and various functional groups allows for fine-tuning of properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for bioavailability and drug-receptor interactions.[5]
-
Access to Diverse Chemical Space: The multitude of available ring systems (e.g., imidazopyridines, purines, triazolopyrimidines) and synthetic methodologies enables the creation of vast and diverse chemical libraries for high-throughput screening.[6]
These attributes have led to the development of fused heterocyclic amines as potent agents across a wide spectrum of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[3][5][7]
Synthetic Strategies: Building the Core Scaffolds
The construction of fused heterocyclic amine frameworks is a central focus of synthetic organic chemistry. Methodologies range from classical condensation reactions to modern transition-metal-catalyzed and multicomponent reactions.
Classical Cyclization and Condensation Reactions
Cyclization reactions are a foundational method for synthesizing these scaffolds.[5] For instance, the synthesis of 1,2,4-triazolo[3,4-b][5][8][9]thiadiazines, a class of compounds with significant antimicrobial activity, can be achieved through a one-pot condensation reaction.[10]
Causality Behind Choices: This protocol exemplifies a highly efficient one-pot synthesis. Using phenacyl bromides as the cyclizing agent with a pre-formed triazole-thiol is a classic and reliable method for forging the thiadiazine ring. The choice of phosphorus oxychloride in the initial step to create the triazole-thiol from the corresponding acylthiosemicarbazide is a standard dehydration/cyclization strategy.
-
Step 1: Synthesis of 4-amino-5-(3,4-dialkoxyphenyl)-4H-[8][9][11]-triazole-3-thiol.
-
A mixture of the appropriate 3,4-dialkoxybenzoyl-thiosemicarbazide (0.01 mol) and phosphorus oxychloride (10 mL) is refluxed for 1 hour.
-
The reaction mixture is cooled to room temperature and slowly poured onto crushed ice with stirring.
-
The resulting solid is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the pure triazole-thiol intermediate.
-
-
Step 2: One-Pot Synthesis of the Fused Thiadiazine.
-
To a solution of the triazole-thiol intermediate (0.001 mol) in absolute ethanol (20 mL), the appropriate phenacyl bromide (0.001 mol) is added.
-
The mixture is refluxed for 4-5 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the final product.
-
Modern Synthetic Methodologies
Recent years have seen the advent of more sophisticated and efficient synthetic methods that offer broader substrate scope and milder reaction conditions.
-
Multicomponent Reactions (MCRs): MCRs allow the formation of complex molecules from three or more starting materials in a single step, offering high atom economy and operational simplicity.[12][13]
-
Transition Metal Catalysis: Palladium, copper, and nickel-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are instrumental in functionalizing heterocyclic cores and forming key C-N and C-C bonds.[14]
-
Photoredox Catalysis: This emerging field uses visible light to initiate radical-based transformations, enabling novel and previously challenging bond formations under exceptionally mild conditions.[15] A recently developed method allows for the synthesis of amine-containing heterocycles by starting with saturated heterocyclic ketones, which undergo a sequence of photochemical oxidation and desaturation reactions.[15]
The diagram below illustrates a generalized workflow for modern drug discovery leveraging these synthetic strategies.
Caption: Modern Synthetic Workflow in Drug Discovery.
Biological Activities and Therapeutic Targets
Fused heterocyclic amines exhibit a remarkable diversity of biological activities, making them valuable scaffolds for targeting various diseases.
Anticancer Activity
This is one of the most extensively studied areas. These compounds can interfere with cancer cell proliferation through multiple mechanisms.[16]
-
Kinase Inhibition: Many fused heterocycles act as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3] For example, Pralsetinib, an FDA-approved drug for non-small-cell lung cancer, is a potent inhibitor of the RET (REarranged during Transfection) kinase.[17]
-
DNA Intercalation: The planar structure of some fused systems allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription and inducing apoptosis.[3]
-
Microtubule Inhibition: Certain derivatives can interfere with the dynamics of microtubule polymerization, leading to cell cycle arrest and cell death.[16]
The following diagram illustrates the inhibition of a generic kinase signaling pathway by a fused heterocyclic amine.
Caption: Kinase Pathway Inhibition by a Fused Heterocycle.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Fused heterocyclic amines have shown significant promise in this area.[10][18] For example, novel triazolo-thiadiazine derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[10] Other scaffolds, such as pyrrolo[3,2-e]imidazo[1,2-c]pyrimidines, have been investigated as antifungal agents.[19]
Neurodegenerative Diseases
Fused heterocyclic compounds are being explored for the treatment of diseases like Alzheimer's and Parkinson's.[7] Their mechanisms often involve targeting oxidative stress, metal-ion misregulation, or the aggregation of pathological proteins like α-synuclein and β-amyloid.[8][20][21] Some heterocyclic aromatic amines (HAAs), often formed during the cooking of meat, have been studied for their potential neurotoxic effects, providing insight into disease mechanisms.[22] Conversely, rationally designed fused molecules are being developed to mitigate these effects.[8]
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to medicinal chemistry, guiding the optimization of a lead compound into a drug candidate.[23] By systematically modifying the structure of a fused heterocyclic amine and assessing the impact on its biological activity, researchers can identify key pharmacophoric features.[16][24]
A study on fused heterocycle-linked triazoles as antifungal agents provides an excellent example.[25] Researchers designed and synthesized various compounds, identifying that tetrahydro-[8][9][11]triazolo[1,5-a]pyrazine and tetrahydro-thiazolo[5,4-c]pyridine nuclei were preferable for potent activity.[25]
| Compound ID | Fused Heterocycle Nucleus | R-Group Substitution | Antifungal Activity (MIC, μg/mL) vs. C. albicans |
| Lead Cmpd | Tetrahydro-triazolo-pyrazine | 2,4-difluorophenyl | 0.5 |
| 27aa [25] | Tetrahydro-triazolo-pyrazine | 5-(2,4-difluorophenyl)-isoxazol-3-yl | ≤0.015 |
| 45x [25] | Tetrahydro-thiazolo-pyridine | 4-(trifluoromethyl)pyridin-2-yl | ≤0.015 |
| Analog A | Tetrahydro-triazolo-pyrazine | 4-chlorophenyl | 2 |
| Analog B | Tetrahydro-thiazolo-pyridine | Phenyl | 4 |
| Table 1: Example SAR data for antifungal triazoles, demonstrating the impact of nucleus and substituent changes on activity. Data is illustrative based on findings from cited research.[25] |
The data clearly shows that attaching specific nitrogen aromatic heterocycles to the preferred nuclei dramatically increased potency, leading to the identification of compound 27aa as a highly active candidate with favorable pharmacokinetic profiles in vivo.[25]
Case Studies: FDA-Approved Fused Heterocyclic Amines
The ultimate validation of a chemical scaffold's utility is the successful development of FDA-approved drugs.
| Drug Name (Brand Name) | Fused Heterocyclic Core | Primary Target | Therapeutic Indication |
| Pralsetinib (Gavreto)[17] | Fluoropyrazolo-pyrimidine | RET Kinase | Non-Small-Cell Lung Cancer, Thyroid Cancer |
| Alpelisib (Piqray)[17] | Pyrido-pyrimidine | PI3Kα | Advanced or Metastatic Breast Cancer |
| Abemaciclib (Verzenio) | Pyrido[2,3-d]pyrimidine | CDK4/6 | Breast Cancer |
| Ruxolitinib (Jakafi) | Pyrrolo[2,3-d]pyrimidine | JAK1/JAK2 | Myelofibrosis, Polycythemia Vera |
| Table 2: A selection of FDA-approved anticancer drugs based on fused heterocyclic amine scaffolds. |
Case Study: Pralsetinib Pralsetinib was approved by the FDA in 2020 for treating metastatic RET fusion-positive non-small-cell lung cancer.[17] Its core structure features a fluorinated pyrazole fused to a pyrimidine ring. The strategic inclusion of the 4-fluoropyrazole group was crucial for achieving high-affinity binding and selectivity for the RET kinase, while also overcoming potential resistance mutations.[17] This demonstrates how rational design within a fused heterocyclic framework can lead to a highly effective and specific therapeutic agent.
Future Perspectives and Challenges
The field of fused heterocyclic amines continues to be a vibrant area of research. Future directions will likely focus on:
-
Novel Scaffolds: The exploration of new and more complex fused ring systems to access novel biological targets.
-
Green Synthesis: The development of more environmentally sustainable synthetic methods, reducing waste and the use of hazardous reagents.[14]
-
Targeted Therapies: Integrating these scaffolds into more targeted drug delivery systems, such as antibody-drug conjugates (ADCs), to improve efficacy and reduce side effects.[3]
-
Polypharmacology: Intentionally designing molecules that can modulate multiple targets simultaneously, which could be beneficial for complex diseases like cancer and neurodegenerative disorders.
The primary challenge remains the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While a scaffold may show high potency in vitro, ensuring it has the right balance of solubility, stability, and permeability to be effective in vivo is a complex, multi-parameter optimization problem that requires deep expertise and iterative design.
Conclusion
Fused heterocyclic amines are undeniably one of the most important and versatile scaffolds in medicinal chemistry. Their unique structural and electronic properties have enabled the development of numerous life-saving drugs. Through the continued innovation of synthetic methodologies and a deeper understanding of structure-activity relationships, these privileged structures will undoubtedly remain at the forefront of drug discovery for years to come, providing novel solutions to pressing medical challenges.
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A Technical Guide to Assessing the Metabolic Stability of Imidazo[1,2-b]pyridazin-6-ylmethanamine in Human Liver Microsomes
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically important and investigational drugs.[1][2] The metabolic fate of drug candidates bearing this core is a critical determinant of their pharmacokinetic profile, efficacy, and safety. This guide provides a comprehensive, technically-grounded framework for evaluating the metabolic stability of a specific derivative, Imidazo[1,2-b]pyridazin-6-ylmethanamine, using the gold-standard in vitro model of human liver microsomes (HLM). We will delve into the scientific rationale behind the experimental design, provide a detailed step-by-step protocol, outline data analysis procedures, and predict potential metabolic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the metabolic properties of novel N-heterocyclic entities.
Introduction: The Imperative of Metabolic Stability
In drug discovery, a compound's journey from a promising hit to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is achieving an optimal pharmacokinetic (PK) profile. A key component of this profile is metabolic stability, which dictates the rate at which a drug is chemically altered by the body, primarily in the liver.[3] The liver's extensive enzymatic machinery, particularly the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum, is responsible for the majority of oxidative metabolism of therapeutic agents.[4]
An in vitro metabolic stability assay using liver microsomes—vesicles of fragmented endoplasmic reticulum—is an essential tool in early drug discovery.[3][5] It allows for the ranking of compounds, guides structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies, and provides crucial data for predicting in vivo hepatic clearance.[6][7] Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable might accumulate to toxic levels. Therefore, a thorough understanding of the metabolic stability of Imidazo[1,2-b]pyridazin-6-ylmethanamine is paramount for its development.
The Test System: Human Liver Microsomes (HLM)
2.1. Why Liver Microsomes?
Liver microsomes are the most widely used in vitro system for studying Phase I metabolism.[5][6] They contain a high concentration of key drug-metabolizing enzymes, most notably the CYP450s and flavin-containing monooxygenases (FMOs).[4]
-
Expertise & Experience: The choice of HLM is strategic. It provides a direct measure of a compound's susceptibility to the primary oxidative enzymes in the human liver, which are responsible for clearing over 60% of marketed drugs.[4] While hepatocytes offer a more complete system (containing both Phase I and Phase II enzymes), the microsomal assay is a more focused, cost-effective, and higher-throughput method for specifically assessing oxidative metabolic liability early in discovery.[5][8]
2.2. The Role of Cofactors: NADPH
The catalytic cycle of CYP450 enzymes is critically dependent on a continuous supply of electrons, which are transferred from the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) by the enzyme NADPH-cytochrome P450 reductase (POR).[9][10][11]
-
Trustworthiness: The entire assay's validity hinges on the presence and regeneration of NADPH. Without it, the CYP450 enzymes remain inactive. Therefore, the experimental protocol must include a control incubation without NADPH. A significant difference in compound depletion between the +NADPH and -NADPH conditions validates that the observed metabolism is enzyme-mediated and cofactor-dependent, rather than due to chemical instability.[4]
Experimental Protocol: In Vitro HLM Stability Assay
This section provides a robust, step-by-step methodology for determining the metabolic stability of Imidazo[1,2-b]pyridazin-6-ylmethanamine.
3.1. Materials and Reagents
| Reagent/Material | Specifications | Rationale |
| Test Compound Stock | 10 mM in DMSO | High concentration allows for minimal solvent introduction into the final incubation (<0.1%). |
| Pooled Human Liver Microsomes | 20 mg/mL stock | Pooled from multiple donors to average out inter-individual variability in enzyme expression. |
| Potassium Phosphate Buffer | 100 mM, pH 7.4 | Maintains physiological pH essential for optimal enzyme activity.[12] |
| NADPH Regenerating System | Solution A (NADP+, G6P), Solution B (G6PDH) | Provides a sustained source of NADPH, preventing cofactor depletion during the incubation. |
| Positive Control Compounds | Propranolol (moderate clearance), Verapamil (high clearance) | Validates that the microsomal system is metabolically active and performing as expected. |
| Quenching Solution | Acetonitrile with Internal Standard (e.g., Tolbutamide) | Stops the enzymatic reaction by precipitating proteins and provides a reference for LC-MS/MS analysis. |
| Analytical Instruments | LC-MS/MS System | The gold standard for sensitive and specific quantification of the parent compound.[13][14][15] |
3.2. Experimental Workflow
The following diagram illustrates the complete experimental workflow from preparation to data analysis.
Caption: Workflow for the liver microsomal stability assay.
3.3. Step-by-Step Methodology
-
Preparation:
-
Thaw pooled HLM on ice. Prepare a working solution of HLM in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final incubation concentration of 0.5 mg/mL.[4][12]
-
Prepare a 1 µM working solution of Imidazo[1,2-b]pyridazin-6-ylmethanamine in the same buffer.
-
Rationale: A 1 µM substrate concentration is typically well below the Michaelis-Menten constant (Km) for most CYP enzymes, ensuring the reaction follows first-order kinetics.[12]
-
-
Incubation Setup:
-
In a 96-well plate, combine the HLM working solution and the test compound working solution. Include wells for:
-
Test Compound +NADPH
-
Test Compound -NADPH (control for chemical instability)
-
Positive Controls +NADPH
-
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Rationale: Pre-incubation ensures that the reaction starts at the optimal physiological temperature as soon as the cofactor is added.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all +NADPH wells. For -NADPH wells, add an equivalent volume of buffer. This marks Time 0 .
-
Immediately remove an aliquot from each well and quench it by adding it to a separate plate containing cold acetonitrile with the internal standard.
-
Return the incubation plate to the 37°C incubator.
-
Repeat the sampling and quenching process at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes).[12]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the quench plate at high speed (e.g., 3000 x g for 10 min) to pellet the precipitated microsomal proteins.
-
Carefully transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.[15][16]
-
Data Analysis and Interpretation
4.1. Calculating Metabolic Half-Life (t½)
The disappearance of the parent compound over time is used to calculate the in vitro half-life.
-
Calculate the percentage of the parent compound remaining at each time point relative to the Time 0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the line using linear regression. The slope represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the following equation: t½ = -0.693 / slope
4.2. Calculating Intrinsic Clearance (CLint)
Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug, independent of blood flow.[3][5] It is calculated from the half-life and the incubation conditions:
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))
4.3. Interpreting the Data
The calculated values allow for the classification of Imidazo[1,2-b]pyridazin-6-ylmethanamine's metabolic stability.
| Half-Life (t½, min) | CLint (µL/min/mg) | Stability Classification | Implication for Drug Development |
| > 60 | < 12 | High | Low clearance expected. May have a long in vivo half-life. |
| 15 - 60 | 12 - 46 | Moderate | Likely acceptable clearance. |
| < 15 | > 46 | Low | High clearance expected. May require formulation strategies or structural modification to improve in vivo exposure. |
| (Note: These are generalized ranges and can vary by institution and therapeutic target.) |
Predicted Metabolic Pathways
Based on the structure of Imidazo[1,2-b]pyridazin-6-ylmethanamine and known metabolic reactions for N-heterocycles and primary amines, we can predict several potential sites of metabolic attack.[17][18][19] The primary routes are likely to be Phase I oxidative reactions mediated by CYP enzymes.
Predicted Phase I Metabolic Reactions:
-
N-Deamination: The primary amine of the methanamine group is a prime target for monoamine oxidases (MAOs) or CYPs, leading to an aldehyde intermediate which can be further oxidized to a carboxylic acid.
-
Aromatic Hydroxylation: The imidazo[1,2-b]pyridazine ring system itself can be hydroxylated by CYPs at electron-rich positions.
-
N-Oxidation: The nitrogen atoms within the heterocyclic core can be oxidized to form N-oxides.
-
Benzylic Oxidation: The methylene bridge (-CH2-) is a potential site for hydroxylation to form a carbinolamine, which may be unstable.
The following diagram illustrates these predicted pathways.
Caption: Predicted metabolic pathways for the test compound.
Conclusion and Forward Look
The in vitro liver microsomal stability assay is an indispensable tool for characterizing the metabolic properties of new chemical entities like Imidazo[1,2-b]pyridazin-6-ylmethanamine. The data generated—half-life and intrinsic clearance—provide a foundational understanding of the compound's likely hepatic clearance in vivo.
Should the compound prove to be metabolically unstable, the predicted pathways offer a roadmap for medicinal chemists to make targeted structural modifications. For example, blocking a site of hydroxylation with a fluorine atom or altering the primary amine to a more stable functional group could dramatically improve its metabolic profile.[20] This iterative process of testing and chemical modification is the cornerstone of modern drug discovery, enabling the optimization of molecules with enhanced pharmacokinetic properties and a greater chance of clinical success.
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Navigating the Chemical Cosmos: A Technical Guide to the Design and Analysis of Imidazo[1,2-b]pyridazin-6-ylmethanamine Libraries
Abstract
The Imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic framework provides a unique three-dimensional presentation of substituents, making it an ideal starting point for the exploration of chemical space in the quest for novel therapeutics. This guide provides a comprehensive, in-depth technical framework for the design, synthesis, and chemical space analysis of a focused library of Imidazo[1,2-b]pyridazin-6-ylmethanamine derivatives. We will delve into the strategic considerations behind library synthesis, offering a detailed, field-proven protocol. Furthermore, we will present a rigorous workflow for the computational analysis of the resulting chemical space, leveraging physicochemical descriptors and principal component analysis to guide drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile scaffold.
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Drug Discovery
The Imidazo[1,2-b]pyridazine nucleus is a fused heterocyclic system that has garnered significant attention in pharmaceutical research due to its diverse pharmacological activities.[3] Derivatives of this scaffold have demonstrated a wide array of biological effects, including potent kinase inhibition, anti-inflammatory, and anticancer properties.[1][2] The success of the multi-kinase inhibitor Ponatinib, which features this core structure, has further solidified its status as a "privileged scaffold" and spurred deeper investigation into its therapeutic potential.[1][2]
The strategic importance of the Imidazo[1,2-b]pyridazine core lies in its structural rigidity and the defined vectors it presents for substituent placement. This allows for a systematic exploration of structure-activity relationships (SAR). The 6-ylmethanamine functional group, in particular, offers a key diversification point for the introduction of a wide range of chemical functionalities, enabling the fine-tuning of physicochemical properties and biological activities.
Library Synthesis: A Step-by-Step Protocol for Imidazo[1,2-b]pyridazin-6-ylmethanamine Derivatives
The synthesis of a diverse library of Imidazo[1,2-b]pyridazin-6-ylmethanamine derivatives requires a robust and versatile synthetic strategy. The following protocol is designed to be adaptable for high-throughput synthesis, a common practice in the generation of chemical libraries.[4] We will utilize a solid-phase synthesis approach, which offers advantages in terms of purification and automation.[5][6]
Rationale for the Synthetic Approach
Our strategy begins with the commercially available 6-chloroimidazo[1,2-b]pyridazine, a key intermediate that allows for functionalization at the 6-position.[7] The core of our library generation lies in a two-step process: introduction of a protected aminomethyl group at the 6-position, followed by deprotection and diversification via reductive amination with a library of aldehydes. This approach allows for the late-stage introduction of diversity, a highly efficient strategy in combinatorial chemistry.
Experimental Protocol
Step 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine (2)
This initial step involves the cyclization of a pyridazine precursor.
-
Reaction: To a solution of 3-amino-6-chloropyridazine (1) (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (1.1 eq).
-
Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 6-chloroimidazo[1,2-b]pyridazine (2).
Step 2: Introduction of the Protected Amine
-
Reaction: To a solution of 6-chloroimidazo[1,2-b]pyridazine (2) (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add potassium phthalimide (1.2 eq).
-
Conditions: Heat the reaction mixture to 80-100 °C for 12-18 hours.
-
Work-up: After cooling, pour the reaction mixture into water and collect the resulting precipitate by filtration. Wash the solid with water and dry to obtain 2-(imidazo[1,2-b]pyridazin-6-ylmethyl)isoindoline-1,3-dione (3). This Gabriel synthesis approach is a reliable method for introducing a primary amine equivalent.[]
Step 3: Deprotection to Yield the Core Amine
-
Reaction: Suspend the phthalimide-protected intermediate (3) (1.0 eq) in ethanol. Add hydrazine hydrate (3.0 eq).
-
Conditions: Reflux the mixture for 2-4 hours.
-
Work-up: Cool the reaction to room temperature and filter to remove the phthalhydrazide byproduct. Concentrate the filtrate to obtain the crude imidazo[1,2-b]pyridazin-6-ylmethanamine (4). This core amine can be purified by column chromatography.
Step 4: Library Diversification via Reductive Amination
This final step is performed in parallel to generate the library.
-
Reaction: To an array of reaction vessels each containing the core amine (4) (1.0 eq) in a solvent such as methanol, add a unique aldehyde from a pre-selected library of diverse aldehydes (1.1 eq).
-
Reducing Agent: Add a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), to each vessel.[9]
-
Conditions: Stir the reactions at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion, quench the reactions with a suitable aqueous solution (e.g., saturated sodium bicarbonate). The products can be extracted with an organic solvent and purified using high-throughput purification techniques like mass-directed automated preparative HPLC.
Caption: Synthetic workflow for the Imidazo[1,2-b]pyridazin-6-ylmethanamine library.
Chemical Space Analysis: Mapping the Landscape of a Virtual Library
Chemical space analysis is a crucial computational technique in drug discovery that allows for the visualization and understanding of the structural diversity and property distribution of a compound library.[1] By mapping the chemical space, we can assess the novelty of our library, identify areas for further exploration, and prioritize compounds for biological screening.[10]
Generation of a Representative Virtual Library
To illustrate the process, we have generated a hypothetical virtual library of 50 Imidazo[1,2-b]pyridazin-6-ylmethanamine derivatives. This was achieved by selecting a diverse set of 50 commercially available aldehydes (R-CHO) representing a range of functionalities (aliphatic, aromatic, heterocyclic) and calculating the physicochemical properties of the resulting final compounds.
Selection of Physicochemical Descriptors
The choice of molecular descriptors is critical for a meaningful chemical space analysis.[7] We have selected a set of widely used descriptors that are relevant to drug-like properties, often referred to as "Lipinski's Rule of Five" and other key parameters:
-
Molecular Weight (MW): A measure of the molecule's size.
-
LogP: The logarithm of the octanol-water partition coefficient, a measure of lipophilicity.
-
Hydrogen Bond Donors (HBD): The number of hydrogen atoms attached to electronegative atoms (N or O).
-
Hydrogen Bond Acceptors (HBA): The number of nitrogen or oxygen atoms with lone pairs.
-
Topological Polar Surface Area (TPSA): The surface area of polar atoms, which correlates with cell permeability.
-
Number of Rotatable Bonds (nRotB): A measure of molecular flexibility.
-
Fraction of sp3 Hybridized Carbons (Fsp3): An indicator of the three-dimensional character of the molecule.
Quantitative Data of the Virtual Library
The calculated physicochemical properties for a representative subset of our virtual library are presented in the table below.
| Compound ID | R-Group (from R-CHO) | MW | LogP | HBD | HBA | TPSA | nRotB | Fsp3 |
| IMP-001 | Methyl | 176.21 | 1.25 | 1 | 4 | 54.3 | 2 | 0.43 |
| IMP-002 | Ethyl | 190.24 | 1.68 | 1 | 4 | 54.3 | 3 | 0.50 |
| IMP-003 | Isopropyl | 204.27 | 2.05 | 1 | 4 | 54.3 | 3 | 0.57 |
| IMP-004 | Phenyl | 238.28 | 2.85 | 1 | 4 | 54.3 | 3 | 0.25 |
| IMP-005 | 4-Fluorophenyl | 256.27 | 3.01 | 1 | 4 | 54.3 | 3 | 0.25 |
| IMP-006 | 2-Thienyl | 244.31 | 2.65 | 1 | 5 | 82.1 | 3 | 0.25 |
| IMP-007 | Cyclohexyl | 244.34 | 3.15 | 1 | 4 | 54.3 | 4 | 0.88 |
| IMP-008 | Benzyl | 252.31 | 3.18 | 1 | 4 | 54.3 | 4 | 0.33 |
| IMP-009 | 4-Pyridyl | 239.27 | 1.95 | 1 | 5 | 67.3 | 3 | 0.25 |
| IMP-010 | 3-Furyl | 228.25 | 2.15 | 1 | 5 | 67.5 | 3 | 0.25 |
Workflow for Chemical Space Visualization
Our workflow for visualizing the chemical space of the Imidazo[1,2-b]pyridazin-6-ylmethanamine library involves the following steps:
-
Data Compilation: Create a dataset containing the calculated physicochemical descriptors for each compound in the library.
-
Data Standardization: Scale the data to have a mean of zero and a standard deviation of one. This is crucial to prevent descriptors with larger ranges from dominating the analysis.
-
Principal Component Analysis (PCA): Perform PCA on the standardized data. PCA is a dimensionality reduction technique that transforms the data into a new coordinate system of principal components (PCs), where the first few PCs capture the majority of the variance in the data.[11][12]
-
Visualization: Plot the first two or three principal components (PC1, PC2, and PC3) against each other to create a 2D or 3D representation of the chemical space. Each point in the plot represents a single compound.[10]
Caption: Workflow for the chemical space analysis of the virtual library.
Interpreting the Chemical Space Plot
The resulting PCA plot provides a visual representation of the chemical diversity of the library.
-
Distribution of Points: A wide and even distribution of points suggests a diverse library that covers a broad region of chemical space.
-
Clustering: Clusters of points indicate groups of structurally similar compounds. This can be useful for identifying series of analogs for SAR studies.
-
Outliers: Points that are distant from the main clusters represent unique compounds with distinct physicochemical properties. These outliers may possess novel biological activities and are often high-priority candidates for screening.
-
Comparison to Known Drugs: By including a set of known drugs in the PCA, we can assess the "drug-likeness" of our library. Compounds from our library that occupy similar regions of chemical space as known drugs are more likely to have favorable pharmacokinetic properties.[9]
The analysis of the loading plots, which show the contribution of each original descriptor to the principal components, can provide further insights into the properties that drive the distribution of compounds in the chemical space.[12] For instance, if PC1 is heavily influenced by LogP and MW, movement along the PC1 axis will primarily reflect changes in lipophilicity and size.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for the design, synthesis, and analysis of Imidazo[1,2-b]pyridazin-6-ylmethanamine libraries. The detailed synthetic protocol offers a practical and adaptable approach for generating a diverse collection of compounds centered on this privileged scaffold. The systematic workflow for chemical space analysis empowers researchers to computationally assess the diversity and drug-like properties of their libraries, enabling a more rational and efficient approach to drug discovery.
The true validation of this library will come from its application in biological screening campaigns. By correlating the position of compounds in the chemical space with their biological activity, it is possible to build predictive structure-activity relationship models. This iterative process of design, synthesis, testing, and analysis is the cornerstone of modern drug discovery and will undoubtedly unlock the full therapeutic potential of the versatile Imidazo[1,2-b]pyridazine scaffold.
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Exploring the chemical space by Principal Component Analysis (PCA) and clustering. (n.d.). Chem-Workflows. Retrieved February 15, 2026, from [Link]
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Visualizing Chemical Space. (2019, November 1). Practical Cheminformatics. Retrieved February 15, 2026, from [Link]
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Reductive amination of aldehydes to primary amines. [a][b]. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021, September). ResearchGate. Retrieved February 15, 2026, from [Link]
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Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021, December 15). PubMed. Retrieved February 15, 2026, from [Link]
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The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. (n.d.). Wiley Online Library. Retrieved February 15, 2026, from [Link]
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An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2023, November 28). Figshare. Retrieved February 15, 2026, from [Link]
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6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2023, February 1). MDPI. Retrieved February 15, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of Imidazo[1,2-b]pyridazin-6-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibition and other therapeutic applications.[1] Imidazo[1,2-b]pyridazin-6-ylmethanamine, in particular, serves as a key building block for the synthesis of more complex molecules, where the primary amine handle at the 6-position allows for a variety of chemical elaborations. The development of a robust and scalable synthesis protocol for this intermediate is therefore of significant interest to the drug discovery and development community.
This guide provides a comprehensive overview of a scalable, three-step synthetic route to Imidazo[1,2-b]pyridazin-6-ylmethanamine. The presented protocols are designed with scalability, safety, and efficiency in mind, moving from readily available starting materials to the final product. Each step is accompanied by detailed experimental procedures, explanations of the underlying chemical principles, and considerations for process scale-up.
Synthetic Strategy Overview
The overall synthetic strategy is a linear three-step sequence beginning with commercially available starting materials. The key transformations are:
-
Formation of the Imidazo[1,2-b]pyridazine Core: Construction of the heterocyclic scaffold via condensation of 3-amino-6-chloropyridazine with bromoacetaldehyde diethyl acetal.
-
Introduction of the Cyano Group: Conversion of the 6-chloro substituent to a 6-cyano group via a palladium-catalyzed cyanation reaction. This transformation is crucial for installing the one-carbon unit required for the final amine.
-
Reduction of the Nitrile: Catalytic hydrogenation of the 6-cyano intermediate to the target primary amine, Imidazo[1,2-b]pyridazin-6-ylmethanamine.
This route was designed to utilize scalable and well-understood chemical reactions, avoiding the use of highly hazardous or expensive reagents where possible.
Caption: Overall synthetic workflow for Imidazo[1,2-b]pyridazin-6-ylmethanamine.
Detailed Protocols and Scientific Rationale
Part 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine
The initial step involves the construction of the imidazo[1,2-b]pyridazine core through a condensation reaction. This is a common and effective method for forming this heterocyclic system.[2]
Reaction Scheme:
Protocol:
-
Reagent Charging: To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 3-amino-6-chloropyridazine (1.0 eq) and a suitable high-boiling solvent such as n-butanol or propionic acid (5-10 volumes).
-
Addition of Bromoacetaldehyde diethyl acetal: Add bromoacetaldehyde diethyl acetal (1.1 - 1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product is then suspended in a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
The solid product is collected by filtration, washed with water, and then with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.
-
The product is dried under vacuum to yield 6-chloroimidazo[1,2-b]pyridazine.
-
Scientific Rationale:
-
Choice of Reactants: 3-amino-6-chloropyridazine is a commercially available and relatively inexpensive starting material.[3] Bromoacetaldehyde diethyl acetal is used as a stable precursor to the reactive bromoacetaldehyde.[4] The acetal protecting group is cleaved in situ under the acidic reaction conditions to generate the aldehyde, which then participates in the condensation.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures to drive the condensation and cyclization. The use of an acidic medium can catalyze the reaction, with propionic acid serving as both solvent and catalyst.
-
Scalability Considerations: This reaction is generally scalable. The use of a high-boiling solvent avoids the need for high-pressure equipment. The product often precipitates from the reaction mixture upon cooling, simplifying isolation.
Part 2: Synthesis of Imidazo[1,2-b]pyridazine-6-carbonitrile
The conversion of the 6-chloro group to a 6-cyano group is a key step. While the classical Rosenmund-von Braun reaction using stoichiometric copper(I) cyanide is an option, modern palladium-catalyzed cyanation methods offer milder conditions, lower toxicity, and are often more amenable to scale-up.[5][6][7][8] We will focus on a palladium-catalyzed approach.
Reaction Scheme:
Protocol:
-
Inert Atmosphere: The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To a dry reaction vessel, add 6-chloroimidazo[1,2-b]pyridazine (1.0 eq), a cyanide source such as zinc cyanide (Zn(CN)₂) (0.6 - 1.0 eq) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.5 eq).[9]
-
Catalyst System: Add a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, cataCXium A) (2-10 mol%).
-
Solvent and Base: Add a dry, degassed solvent such as dioxane, DMF, or a mixture of an organic solvent and water.[10][11] If required, add a base such as potassium acetate (KOAc) or cesium carbonate (Cs₂CO₃).
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Filter the mixture through a pad of celite to remove insoluble palladium species.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Scientific Rationale:
-
Choice of Cyanide Source: Zinc cyanide and potassium hexacyanoferrate(II) are less acutely toxic than alkali metal cyanides like KCN or NaCN, making them safer choices for large-scale synthesis.[9]
-
Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high efficiency. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Water can sometimes play a beneficial role in these reactions by aiding the dissolution of the cyanide salt.[11]
-
Scalability Considerations: Palladium-catalyzed cross-coupling reactions are widely used in industrial processes. Careful control of reaction parameters, such as temperature and stoichiometry, is important for reproducibility. The cost of the palladium catalyst can be a factor on a very large scale, so optimizing the catalyst loading is important.
Part 3: Synthesis of Imidazo[1,2-b]pyridazin-6-ylmethanamine
The final step is the reduction of the nitrile to the primary amine. Catalytic hydrogenation is a clean and scalable method for this transformation. Raney Nickel is a common and effective catalyst for this purpose.[12][13][14]
Reaction Scheme:
Protocol:
-
Catalyst Preparation: To a hydrogenation vessel, add a slurry of Raney Nickel (5-20 wt%) in a suitable solvent, such as methanol or ethanol. The Raney Nickel should be handled as a slurry in water or alcohol as it can be pyrophoric when dry.[14]
-
Reagent Charging: Add a solution of Imidazo[1,2-b]pyridazine-6-carbonitrile (1.0 eq) in a methanolic ammonia solution (e.g., 7N NH₃ in MeOH).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 50-500 psi) and stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 6-24 hours.
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen and confirmed by LC-MS analysis of an aliquot.
-
Work-up and Isolation:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by an appropriate method, such as crystallization of a salt (e.g., hydrochloride salt) or column chromatography if necessary.
-
Scientific Rationale:
-
Catalyst and Conditions: Raney Nickel is a highly active catalyst for nitrile reduction. The reaction is performed under a hydrogen atmosphere.[1]
-
Role of Ammonia: The addition of ammonia to the reaction mixture is crucial to suppress the formation of secondary and tertiary amine byproducts.[12] Ammonia competes with the newly formed primary amine for reaction with the intermediate imine, thus favoring the formation of the desired primary amine.
-
Scalability and Safety: Catalytic hydrogenation is a common industrial process. However, it requires specialized high-pressure reactors and careful handling of hydrogen gas and the pyrophoric Raney Nickel catalyst. A thorough safety assessment is essential before scaling up this reaction.
Summary of Scalable Synthesis Parameters
| Step | Reaction | Key Reactants | Solvent | Catalyst System | Temperature | Typical Yield |
| 1 | Heterocycle Formation | 3-amino-6-chloropyridazine, Bromoacetaldehyde diethyl acetal | n-Butanol or Propionic Acid | None (or acid) | 110-140 °C | 70-85% |
| 2 | Cyanation | 6-chloroimidazo[1,2-b]pyridazine, Zn(CN)₂ or K₄[Fe(CN)₆] | Dioxane or DMF | Pd(OAc)₂ / Xantphos | 80-120 °C | 75-90% |
| 3 | Nitrile Reduction | Imidazo[1,2-b]pyridazine-6-carbonitrile, H₂ | Methanolic Ammonia | Raney Nickel | 25-60 °C | 80-95% |
Conclusion
The presented three-step synthesis provides a scalable and efficient route to Imidazo[1,2-b]pyridazin-6-ylmethanamine. The choice of starting materials and reagents has been made with consideration for cost, availability, and safety on a larger scale. The protocols described herein, with appropriate process development and safety evaluations, can serve as a solid foundation for the production of this valuable building block for drug discovery and development programs.
References
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (n.d.). Semantic Scholar. [Link]
- Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998).
-
Török, B., & London, G. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 203-219. [Link]
-
Raney Nickel CTH Reduction of Nitro/Nitrile Groups. (2002). The Hive. [Link]
-
Hydrogenation of dinitriles over Raney®-Ni catalyst. (n.d.). ResearchGate. [Link]
-
Rosenmund–von Braun reaction. (n.d.). Wikipedia. [Link]
-
Raney nickel. (n.d.). Wikipedia. [Link]
-
Rosenmund-von Braun Reaction. (n.d.). SynArchive. [Link]
-
Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. (2021). ResearchGate. [Link]
-
Huang, J., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(13), 3324–3327. [Link]
-
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (2023). Royal Society of Chemistry. [Link]
- Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. (2013).
-
Rosenmund-von Braun Reaction. (2016). Chem-Station. [Link]
-
Rosenmund–von Braun reaction under microwave irradiation. (n.d.). ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2022). Molecules, 27(19), 6296. [Link]
- Synthesis method of 3-amino-6-chloropyridazine. (2015).
-
Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. (n.d.). Autech Industry Co.,Limited. [Link]
-
Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). Molecules, 27(11), 3591. [Link]
-
Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. (2012). Molecules, 17(6), 6393-6403. [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). ACS Medicinal Chemistry Letters, 1(1), 12-16. [Link]
-
Puckett, I. (2017). Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. Middle Tennessee State University. [Link]
-
Successful synthesis of a glial-specific blood–brain barrier shuttle peptide following a fragment condensation approach on a solid-phase resin. (2020). Peptide Science, 112(5), e24177. [Link]
-
Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. (2024). Protheragen. [Link]
Sources
- 1. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 4. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pp.bme.hu [pp.bme.hu]
- 13. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 14. Raney nickel - Wikipedia [en.wikipedia.org]
Application Note: Amide Coupling Conditions for Imidazo[1,2-b]pyridazin-6-ylmethanamine
This Application Note is designed for medicinal chemists and process scientists optimizing the synthesis of kinase inhibitors and CNS-active agents containing the imidazo[1,2-b]pyridazine core.
Executive Summary
The Imidazo[1,2-b]pyridazin-6-ylmethanamine scaffold is a privileged structural motif in drug discovery, particularly within the kinase inhibitor space (e.g., Ponatinib analogs) and neuropharmacology. While the primary amine functionality suggests straightforward reactivity, this specific heterocycle presents unique challenges:
-
Electronic Deactivation: The electron-deficient pyridazine core reduces the nucleophilicity of the methylene-linked amine compared to standard benzylamines.
-
Solubility: The flat, rigid heteroaromatic system often leads to π-stacking aggregation and poor solubility in non-polar solvents (DCM, THF).
-
Competitive Basicity: The N1 nitrogen of the imidazole ring (pKa ~4.5–5.5) can act as a proton trap or competitive nucleophile, potentially sequestering coupling reagents.
This guide details three validated protocols ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P) and difficult sterically hindered couplings (Acyl Fluorides).
Chemical Analysis & Mechanistic Considerations
Before selecting a protocol, it is critical to understand the electronic landscape of the substrate.
-
Primary Nucleophile: The exocyclic amine (–CH₂NH₂). Estimated pKa ~8.5 (lowered from ~9.8 by the electron-withdrawing heterocycle).
-
Secondary Basic Site: The N1 imidazo-nitrogen. Estimated pKa ~4.8.
-
Risk Factor: Under acidic or neutral conditions, the ring nitrogen may protonate, increasing solubility but deactivating the system. Under highly basic conditions, the primary amine is free, but the system may aggregate.
Reaction Pathway Visualization
The following diagram illustrates the critical decision pathways and competing interactions during the coupling process.
Caption: Decision matrix for amide coupling conditions based on substrate constraints and reaction scale.
Experimental Protocols
Method A: The "Gold Standard" (HATU/DIPEA)
Best for: Discovery chemistry, milligram scales, and valuable acids.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred because the 7-azabenzotriazole leaving group utilizes the "neighboring group effect" to accelerate the reaction, crucial for overcoming the lowered nucleophilicity of the amine.
Reagents:
-
Solvent: DMF (Anhydrous). Note: DCM is often too non-polar for this scaffold.
-
Base: DIPEA (Diisopropylethylamine).
Protocol:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration).
-
Add DIPEA (3.0 equiv). Crucial: Excess base is required to neutralize the HATU salt and keep the imidazo-ring unprotonated.
-
Add HATU (1.1 equiv). Stir at Room Temperature (RT) for 5 minutes. The solution should turn slight yellow/orange.
-
Addition: Add Imidazo[1,2-b]pyridazin-6-ylmethanamine (1.0–1.1 equiv) dissolved in minimal DMF.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.
Why it works: The high polarity of DMF prevents aggregation. The HOAt moiety generated in situ acts as a general base/catalyst, facilitating the attack of the amine.
Method B: The Scalable Solution (T3P/Pyridine)
Best for: >1g scale, avoiding epimerization, and simple workup.
T3P (Propylphosphonic anhydride) is a cyclic anhydride that generates water-soluble byproducts. It is less prone to causing allergic reactions than HATU/uronium salts and is safer for larger scales.
Reagents:
-
Solvent: EtOAc or 2-MeTHF (if solubility permits), or DMF/EtOAc mixtures.
-
Base: Pyridine (acts as both solvent/co-solvent and base) or NMM (N-methylmorpholine).
-
Coupling Agent: T3P (50% w/w solution in EtOAc/DMF).
Protocol:
-
Setup: Charge the Carboxylic Acid (1.0 equiv) and Imidazo[1,2-b]pyridazin-6-ylmethanamine (1.1 equiv) into the flask.
-
Solvent: Add EtOAc (or 2-MeTHF) to reach 0.2 M. If the amine does not dissolve, add DMF dropwise until homogeneous.
-
Base: Add Pyridine (3.0–5.0 equiv). Cool to 0°C.
-
Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Self-Validating Workup: Quench with water. The T3P byproducts are water-soluble.[1][2] Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine and unreacted amine), then NaHCO₃.
Method C: The "Nuclear Option" (TFFH/Acyl Fluoride)
Best for: Sterically hindered acids (e.g., tertiary carbons) where HATU fails.
If the carboxylic acid is bulky, the active ester formed by HATU may be too crowded for the amine to attack. Acyl fluorides are smaller, highly reactive electrophiles that are stable enough to handle but reactive enough to couple with hindered amines.
Protocol:
-
Dissolve Carboxylic Acid (1.0 equiv) in DCM (or DMF if insoluble).
-
Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (2.5 equiv).
-
Stir for 1 hour to form the Acyl Fluoride in situ (monitor by TLC/LCMS; acyl fluorides are often stable on silica).
-
Add the Imidazo-amine (1.2 equiv).
-
Heat: This reaction often requires heating to 40–60°C to drive the coupling of hindered substrates.
Data Summary & Comparison
| Feature | Method A: HATU | Method B: T3P | Method C: TFFH |
| Reaction Rate | Fast (1-4 h) | Slow (12-24 h) | Medium (2-6 h) |
| Solubility Tolerance | High (DMF based) | Medium (EtOAc based) | High |
| Purification | Chromatog. usually req. | Extraction often sufficient | Chromatog. req. |
| Cost | High | Low | High |
| Atom Economy | Poor (large byproducts) | Excellent | Moderate |
| Risk | Sensitizer (Allergy) | Safe | Corrosive (HF byproduct) |
Troubleshooting & Critical Parameters
The "Gummy Precipitate" Issue
Symptom: Upon adding the amine to the activated acid, a gummy solid forms and the reaction stalls. Cause: The imidazo[1,2-b]pyridazine core is aggregating due to π-π stacking, or the salt of the amine and the coupling byproduct has precipitated. Solution:
-
Switch solvent to NMP (N-Methyl-2-pyrrolidone) or DMA (Dimethylacetamide) .
-
Add a chaotropic salt like LiCl (0.5 M) to break up hydrogen bond networks (a technique borrowed from peptide chemistry).
Regioselectivity (N-Acylation of Ring)
Symptom: LCMS shows M+Mass peak, but NMR shows shifts in the aromatic ring protons, not the amide NH. Cause: Acylation of the N1 imidazole nitrogen. Prevention:
-
Ensure the Amine is free-based before addition.
-
Use T3P (Method B); the mechanism is highly selective for primary amines over heterocyclic nitrogens.
-
Avoid strong bases like NaH; stick to hindered organic bases (DIPEA).
Purification of Polar Amides
The product will likely be polar and basic.
-
Flash Chromatography: Use DCM:MeOH:NH₄OH (90:10:1). The ammonia is critical to prevent the product from streaking on silica.
-
Reverse Phase: C18 column using Water/Acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate (basic buffer is preferred to keep the product neutral and improve peak shape).
References
-
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Due-Hansen, M. E., et al. (2016).[6] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[6][7][8][9] Organic & Biomolecular Chemistry.
-
El Akkaoui, A., et al. (2021). "Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect.
-
Gois, P. M. P., et al. (2021). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development.
-
Iorkula, T. H., et al. (2023). "An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines." ResearchGate.[10]
Sources
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. jpt.com [jpt.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. semanticscholar.org [semanticscholar.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 10. researchgate.net [researchgate.net]
Application Note: Reductive Amination Protocols for Imidazo[1,2-b]pyridazin-6-ylmethanamine
Abstract
This technical guide details the reductive amination of Imidazo[1,2-b]pyridazin-6-ylmethanamine (IPM), a critical pharmacophore linker found in kinase inhibitors (e.g., Ponatinib analogs, TAK1 inhibitors). Due to the electron-deficient nature of the imidazo[1,2-b]pyridazine core, the exocyclic amine exhibits modulated nucleophilicity compared to standard benzylamines. This note provides two validated protocols: a standard Sodium Triacetoxyborohydride (STAB) method for aldehydes and a Titanium(IV) Isopropoxide method for sterically hindered ketones. It emphasizes kinetic control to prevent side reactions such as bis-alkylation or ring reduction.
Introduction & Mechanistic Rationale
The Scaffold in Drug Discovery
The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as a hinge-binder in ATP-competitive kinase inhibitors [1]. The 6-position methanamine moiety acts as a strategic linker, projecting solubilizing groups (like piperazines) into the solvent-exposed region of the kinase pocket.
Chemical Properties & Challenges
-
Electronic Environment: The fused pyridazine ring is electron-withdrawing. This lowers the pKa of the exocyclic amine (approx. pKa 8.5–9.0) compared to benzylamine (pKa ~9.5), reducing its tendency to protonate but slightly decreasing nucleophilic attack rates on neutral carbonyls.
-
Solubility: The flat, bicyclic heteroaromatic core often leads to π-π stacking, causing poor solubility in non-polar solvents. Chlorinated solvents (DCM, DCE) or polar aprotic mixtures are required.
-
Stability: While the ring system is robust, the N-N bond of the pyridazine is susceptible to cleavage under high-pressure catalytic hydrogenation (H2/Pd). Hydride-based reductive amination is therefore the preferred synthetic route to maintain scaffold integrity [2].
Decision Matrix & Workflow
Before selecting a protocol, evaluate the electrophile (carbonyl partner) using the following logic flow.
Figure 1: Decision tree for selecting the optimal reductive amination condition based on electrophile reactivity.
Experimental Protocols
Method A: Sodium Triacetoxyborohydride (STAB)
Best for: Aldehydes and unhindered cyclic ketones. Mechanism: STAB is a mild hydride donor that reduces iminium ions much faster than carbonyls, allowing for "one-pot" execution without pre-forming the imine [3].
Reagents:
-
Imidazo[1,2-b]pyridazin-6-ylmethanamine (1.0 equiv)
-
Aldehyde/Ketone (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)
Step-by-Step Protocol:
-
Dissolution: In a flame-dried vial, dissolve the amine (IPM) in DCE (concentration ~0.1 M).
-
Note: If the amine is an HCl salt, add 1.0 equiv of Triethylamine (TEA) to free-base it before adding the aldehyde.
-
-
Activation: Add the aldehyde/ketone (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes.
-
Why: This promotes the formation of the hemiaminal/iminium equilibrium.
-
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT under Nitrogen for 2–16 hours. Monitor by LCMS.
-
Target: Disappearance of amine (m/z [M+H]+) and appearance of product.
-
-
Workup: Quench with saturated aqueous NaHCO3 (pH ~8). Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Method B: Titanium(IV) Isopropoxide / NaBH4
Best for: Hindered ketones, electron-poor carbonyls, or acid-sensitive substrates. Mechanism: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine (Schiff base) which is then reduced [4].
Reagents:
-
Imidazo[1,2-b]pyridazin-6-ylmethanamine (1.0 equiv)
-
Ketone (1.1 – 1.2 equiv)
-
Titanium(IV) Isopropoxide (1.5 – 2.0 equiv)
-
Sodium Borohydride (NaBH4) (1.5 equiv)
-
Solvent: THF (Anhydrous) or Ethanol (Absolute)
Step-by-Step Protocol:
-
Imine Formation: In a dried flask, combine the amine (IPM) and ketone in THF (0.2 M).
-
Lewis Acid Addition: Add Ti(OiPr)4 (1.5 equiv) via syringe.
-
Caution: Ti(OiPr)4 is moisture sensitive.
-
-
Incubation: Stir at RT (or 50°C for very hindered substrates) for 6–12 hours.
-
Checkpoint: Monitor by LCMS. You will see the Imine mass [M_amine + M_ketone - 18 + H]+. Do not proceed until the amine is consumed.
-
-
Reduction: Cool to 0°C. Add NaBH4 (1.5 equiv) carefully (exothermic). Alternatively, use NaBH3CN if acid stability is a concern. Stir for 2 hours while warming to RT.
-
Hydrolysis (Critical Step): Quench by adding 10% aqueous NaOH or saturated Rochelle’s Salt (Potassium Sodium Tartrate).
-
Why: Titanium forms a sticky emulsion/gel with water. Rochelle’s salt complexes the titanium, creating distinct layers. Stir vigorously for 1 hour until the biphasic mixture is clear.
-
-
Extraction: Extract with EtOAc.
Data Summary & Troubleshooting
| Parameter | Method A (STAB) | Method B (Ti-mediated) |
| Selectivity | High (Reduces iminium > carbonyl) | High (Pre-forms imine) |
| Water Tolerance | Low (STAB decomposes slowly) | Zero (Ti reacts with water) |
| Bis-alkylation Risk | Low (Control via stoichiometry) | Very Low |
| Workup Difficulty | Easy (Bicarbonate wash) | Moderate (Titanium emulsion) |
| Toxicity | Low | Low (Ti is non-toxic) |
Common Issues:
-
Bis-alkylation: If the product amine is more nucleophilic than the starting material (common with aldehydes), you may get tertiary amines.
-
Fix: Use a large excess of the Amine (IPM) or switch to Method B (Imine formation step prevents bis-alkylation).
-
-
Incomplete Reaction:
-
Fix: Add molecular sieves (4Å) to Method A to remove water. For Method B, increase Ti(OiPr)4 to 2.0 equiv.
-
Pathway Visualization
The following diagram illustrates the mechanistic divergence between the two methods.
Figure 2: Mechanistic pathway showing STAB interception of the Iminium ion vs. Titanium-mediated Imine formation.
References
-
Huang, W. S., et al. (2010). "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson kinase-T315I." Journal of Medicinal Chemistry, 53(12), 4701–4719. Link
-
Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[3] Link
-
Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3] Link
-
BenchChem Application Note. "Synthesis of Ponatinib Intermediates Using 4-Bromo-3-(trifluoromethyl)aniline." (2025).[4] Link
Sources
Troubleshooting & Optimization
Improving reaction yields in the synthesis of Imidazo[1,2-b]pyridazin-6-ylmethanamine
Welcome to the technical support center for the synthesis of Imidazo[1,2-b]pyridazin-6-ylmethanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure you can achieve reliable and reproducible results.
Introduction: The Synthetic Challenge
The Imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy.[1][2][3] The synthesis of the key intermediate, Imidazo[1,2-b]pyridazin-6-ylmethanamine, typically involves a multi-step sequence, often culminating in the cyclization of a pyridazine derivative. A common and effective method for forming the imidazo[1,2-b]pyridazine backbone is the condensation reaction between an α-haloketone and a 3-amino-6-halopyridazine.[4] The subsequent functionalization to introduce the methanamine group at the 6-position presents its own set of challenges.
This guide will address critical questions that arise during this synthetic sequence, providing not just solutions but also the underlying chemical reasoning to empower you to adapt and troubleshoot effectively.
Core Reaction Pathway Overview
A prevalent synthetic route involves the initial formation of a 6-chloroimidazo[1,2-b]pyridazine intermediate. This intermediate is valuable because the chlorine atom at the 6-position serves as a reactive site for introducing various functional groups through nucleophilic aromatic substitution or cross-coupling reactions.[1] The final step often involves the reduction of a nitrile or another nitrogen-containing functional group to the desired primary amine.
Caption: General synthetic workflow for Imidazo[1,2-b]pyridazin-6-ylmethanamine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common issues encountered during the synthesis. Each question is followed by a detailed explanation and actionable advice.
Section 1: Low Yields in the Cyclization Step
Question 1: My yield for the formation of the 6-chloroimidazo[1,2-b]pyridazine is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this crucial cyclization step often stem from several factors, primarily related to reactant purity, reaction conditions, and potential side reactions.
-
Causality & Explanation: The reaction proceeds via an initial N-alkylation of the 3-aminopyridazine, followed by an intramolecular cyclization and dehydration. The nucleophilicity of the pyridazine nitrogens is a key factor. In 3-aminopyridazine, the ring nitrogen not adjacent to the amino group is the most nucleophilic.[4] Alkylation at this site can lead to an undesired isomer and halt the desired cyclization pathway. The presence of a halogen at the 6-position helps to direct the alkylation to the correct nitrogen, facilitating a more efficient synthesis of the desired bicyclic product.[4]
-
Troubleshooting Steps:
-
Reagent Purity:
-
3-Amino-6-chloropyridazine: Ensure it is free from isomeric impurities and decomposition products. Recrystallization may be necessary.
-
α-Bromo Ketone: This reagent can be unstable. Use freshly prepared or purified α-bromo ketone. Check for the presence of the corresponding unbrominated ketone by TLC or ¹H NMR.
-
Solvent: Use anhydrous solvents. The presence of water can hydrolyze the α-bromo ketone and interfere with the reaction.
-
-
Reaction Conditions:
-
Base: A mild base like sodium bicarbonate is often sufficient.[4] Stronger bases can promote self-condensation of the α-bromo ketone or other side reactions.
-
Temperature: This reaction is often performed at elevated temperatures (e.g., refluxing ethanol or DMF). However, excessively high temperatures can lead to decomposition. A systematic temperature screen (e.g., 60°C, 80°C, 100°C) can identify the optimal condition.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. Prolonged reaction times can lead to the formation of dark, tarry byproducts.
-
-
Side Reactions:
-
Double Alkylation: If the α-bromo ketone is highly reactive, it can potentially alkylate both the ring nitrogen and the exocyclic amino group. Using a slight excess of the aminopyridazine can sometimes mitigate this.
-
Polymerization: α-Bromo ketones can polymerize, especially in the presence of base and heat. Adding the α-bromo ketone slowly to the reaction mixture can help to control its concentration and reduce polymerization.
-
-
Caption: Decision tree for troubleshooting low cyclization yields.
Section 2: Challenges in the Final Reduction Step
Question 2: I am having difficulty with the reduction of the 6-cyano group to the 6-aminomethyl group. The reaction is either incomplete or I am getting significant byproducts. What should I consider?
Answer: The reduction of a nitrile on a heteroaromatic ring system can be challenging. The choice of reducing agent and reaction conditions is critical to avoid over-reduction or decomposition of the starting material.
-
Causality & Explanation:
-
Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Nickel): This is often a clean method but can be sensitive to catalyst poisoning by sulfur-containing impurities or by the nitrogen atoms in the heterocyclic core. The catalyst activity can also be influenced by the solvent and any additives.
-
Chemical Hydride Reagents (e.g., LiAlH₄, NaBH₄/CoCl₂): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively reduce the nitrile. However, its high reactivity can also lead to the reduction of other functional groups or even cleavage of the heterocyclic ring if not carefully controlled. Sodium borohydride is generally too mild to reduce a nitrile on its own but can be effective when used in combination with a catalyst like cobalt(II) chloride.
-
-
Troubleshooting Steps:
-
Incomplete Reaction:
-
Catalytic Hydrogenation:
-
Catalyst Deactivation: Ensure the substrate is highly pure. If catalyst poisoning is suspected, try a fresh batch of catalyst or increase the catalyst loading.
-
Hydrogen Pressure: Increasing the hydrogen pressure can often drive the reaction to completion.
-
Solvent: The choice of solvent can impact catalyst activity. Methanol or ethanol, often with an acid additive like HCl to prevent catalyst poisoning, are common choices.
-
-
LiAlH₄:
-
Temperature: This reaction is typically started at a low temperature (e.g., 0°C) and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating may be required, but this should be done cautiously.
-
Stoichiometry: Ensure at least a stoichiometric amount of hydride is used, and often a slight excess is beneficial.
-
-
-
Byproduct Formation:
-
Over-reduction: With catalytic hydrogenation, prolonged reaction times or harsh conditions can sometimes lead to the reduction of the pyridazine ring. Monitor the reaction closely.
-
Decomposition: The Imidazo[1,2-b]pyridazine ring system can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. Ensure the workup procedure is performed at low temperatures and is not overly aggressive.
-
-
| Reducing Agent | Typical Conditions | Potential Issues | Troubleshooting |
| H₂/Pd-C | 1-4 atm H₂, MeOH or EtOH, rt | Catalyst poisoning, incomplete reaction | Use pure substrate, increase catalyst loading or H₂ pressure, add acid (e.g., HCl in MeOH) |
| LiAlH₄ | Anhydrous THF or Et₂O, 0°C to rt | Highly reactive, potential for over-reduction or ring cleavage | Slow addition of substrate to LiAlH₄ suspension, careful temperature control, meticulous workup |
| NaBH₄/CoCl₂ | MeOH or EtOH, rt | Reaction can be sluggish | Ensure the quality of the CoCl₂, may require longer reaction times |
Section 3: Purification and Characterization
Question 3: The final product, Imidazo[1,2-b]pyridazin-6-ylmethanamine, is difficult to purify. What are the best methods?
Answer: As a primary amine, your target compound is basic and potentially polar, which can present challenges for purification.
-
Causality & Explanation: The basic nature of the amine means it can interact strongly with silica gel, leading to tailing and poor separation during column chromatography. It may also be water-soluble, especially if it exists as a salt, making extraction difficult.
-
Purification Strategies:
-
Acid-Base Extraction: This is often the most effective initial purification step.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The amine will move into the aqueous layer as the hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH, Na₂CO₃) to a high pH, and then extract the free amine back into an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the purified amine.
-
-
Column Chromatography:
-
Deactivating Silica Gel: To reduce tailing, you can use silica gel that has been pre-treated with a base. A common method is to use a solvent system containing a small amount of a volatile amine, such as triethylamine (e.g., 0.5-1% in the eluent).
-
Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient may be effective.
-
-
Crystallization/Salt Formation:
-
If the free base is a solid, recrystallization from an appropriate solvent system can be an excellent purification method.
-
Alternatively, the amine can be converted to a crystalline salt (e.g., hydrochloride, tartrate) which can be easier to purify by recrystallization. The pure salt can then be converted back to the free base if needed.
-
-
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol (10 mL/mmol), add sodium bicarbonate (1.5 eq).
-
Add 2-bromoacetophenone (1.05 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to afford the crude product.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Reduction of 6-Cyano-2-phenylimidazo[1,2-b]pyridazine to (2-Phenylimidazo[1,2-b]pyridazin-6-yl)methanamine
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) at 0°C, add a solution of 6-cyano-2-phenylimidazo[1,2-b]pyridazine (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0°C.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite.
-
Wash the filter cake with THF or ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure to yield the crude amine.
-
Purify the crude product using one of the methods described in the purification section above.
References
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry.[Link]
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.[Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect.[Link]
-
Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate.[Link]
-
Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. PubMed.[Link]
-
Design, Synthesis, and Biological Evaluation of imidazo[1,2-b]pyridazine Derivatives as mTOR Inhibitors. PubMed.[Link]
-
Chapter 12 Solutions to Problems – Amines and Heterocycles. WebAssign.[Link]
-
Amines and Heterocycles. Cengage.[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during the functionalization of the methanamine group
Welcome to the technical support center for methanamine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying primary amine groups. Here, we provide in-depth answers to common challenges, focusing on the causality behind experimental choices to help you minimize side reactions and maximize yields.
Part 1: Foundational Strategy - The Art of Protection
The nucleophilic and basic nature of primary amines like methanamine is a double-edged sword. While it enables desired reactions, it also opens the door to numerous side reactions.[1] The foundational strategy to ensure selectivity is often the use of a protecting group.
FAQ: When is it necessary to use a protecting group on a methanamine?
Answer: You should strongly consider using a protecting group when your synthetic route involves conditions that could lead to unwanted reactions at the amine. The primary reasons are:
-
To Prevent Over-Reaction: In reactions like N-alkylation, the mono-alkylated product is often more nucleophilic than the starting amine, leading to a "runaway" reaction that produces di-alkylated and even quaternary ammonium salts.[2][3][4]
-
To Ensure Chemoselectivity: When your molecule contains other nucleophilic functional groups (e.g., alcohols, thiols) or acidic protons, the amine may react non-selectively. Protection allows you to "turn off" the amine's reactivity while you modify another part of the molecule.[5]
-
To Increase Solubility or Stability: Certain protecting groups can alter the physical properties of your intermediate, making it more soluble in organic solvents or more stable for purification.
-
To Survive Harsh Reagents: If your synthesis requires strong oxidants, reductants, or organometallic reagents that would otherwise react with the N-H bonds or the lone pair, protection is essential.[1]
Workflow: Deciding on Amine Protection
This diagram illustrates the decision-making process when planning a synthesis involving a primary amine.
Caption: Decision workflow for using an amine protecting group.
FAQ: Which protecting group should I choose for my methanamine?
Answer: The choice of protecting group depends on the overall synthetic strategy, particularly the stability of other functional groups in your molecule. The key is to select a group that is stable under your planned reaction conditions but can be removed ("deprotected") without affecting the rest of the molecule. This concept is known as orthogonal protection .[5] The three most common protecting groups for amines are Boc, Cbz, and Fmoc.[6][7]
| Protecting Group | Full Name | Structure (R-NH-PG) | Installation Reagent | Cleavage Conditions | Stability |
| Boc | tert-Butoxycarbonyl | R-NH-CO-O-tBu | Boc Anhydride (Boc₂O) | Strong Acid (e.g., TFA, HCl)[6][8] | Stable to base, hydrogenolysis, and weak nucleophiles. |
| Cbz (or Z) | Benzyloxycarbonyl | R-NH-CO-O-CH₂Ph | Benzyl Chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C)[7] | Stable to acid and base. Labile to strong nucleophiles. |
| Fmoc | 9-Fluorenylmethoxycarbonyl | R-NH-CO-O-CH₂-Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine)[7] | Stable to acid and hydrogenolysis. Extremely base-labile. |
Part 2: Troubleshooting Specific Functionalizations
Even with careful planning, side reactions can occur. This section addresses the most common issues encountered during N-alkylation, N-acylation, and reductive amination.
Area 1: N-Alkylation
Answer: This is a classic and highly common problem known as over-alkylation .[9]
Causality: The root cause is that the product of the first alkylation (a secondary amine) is generally more nucleophilic than the starting primary amine. This means it reacts with the alkyl halide faster than the remaining starting material, leading to a runaway reaction that produces a complex mixture.[2][3]
Caption: The runaway reaction cascade of over-alkylation.
Solutions:
-
Stoichiometric Control (Limited Usefulness): Using a large excess of the starting amine can statistically favor the mono-alkylation product. However, this is atom-inefficient and requires a difficult separation of the product from unreacted starting material. This is generally not a preferred industrial method.[9]
-
Protect-Alkylate-Deprotect (Recommended): The most robust solution is to use a protecting group. By converting the amine to a non-nucleophilic carbamate (e.g., Boc-amine), you can perform the alkylation on a different part of the molecule or use alternative methods, then cleanly deprotect to reveal the desired mono-substituted amine.
-
Use an Alternative Reaction: Reductive Amination (Highly Recommended): For direct mono-alkylation, reductive amination is a far superior method. It involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ. This method is inherently controlled and avoids the over-alkylation issue.[2][10]
Area 2: Reductive Amination
Answer: Reductive amination is a powerful tool, but its success hinges on balancing two key steps: imine formation and reduction. Failure often lies in an imbalance between these two processes.[11]
Troubleshooting Flowchart:
Caption: Troubleshooting guide for reductive amination.
Key Considerations:
-
pH Control: Imine formation is acid-catalyzed but requires a free amine nucleophile. The optimal pH is typically between 4.5 and 6.[3][12] At low pH, the amine is fully protonated and non-nucleophilic. At high pH, the carbonyl is not sufficiently activated.
-
Choice of Reducing Agent: The success of a one-pot reductive amination depends on a reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting carbonyl compound.
-
Sodium Borohydride (NaBH₄): Generally too reactive; will reduce the aldehyde or ketone before imine formation is complete.[13]
-
Sodium Cyanoborohydride (NaCNBH₃): A classic choice because it is less reactive and works well at mildly acidic pH. However, it is highly toxic.[12][13]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): Often the best choice. It is a mild, non-toxic reagent that is highly effective for reductive aminations, reacting much faster with the iminium ion than the carbonyl.[13][14]
-
Part 3: Protocols and Methodologies
Protocol 1: Boc Protection of a Primary Amine
This protocol describes the standard procedure for protecting a primary amine using Di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
-
Base (e.g., Triethylamine (TEA, 1.5 eq) or Sodium Bicarbonate (NaHCO₃, 2.0 eq))
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
Procedure:
-
Dissolve the primary amine in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (e.g., TEA) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate container, dissolve the Boc₂O in a small amount of the same solvent.
-
Add the Boc₂O solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.
-
Purify the product as necessary, typically by column chromatography.
(Source: Adapted from protocols described in[8])
Protocol 2: One-Pot Reductive Amination using STAB
This protocol details a reliable method for the N-alkylation of a primary amine with an aldehyde using Sodium Triacetoxyborohydride.
Materials:
-
Primary amine (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 eq)
-
Solvent (e.g., Dichloroethane (DCE), Dichloromethane (DCM), or THF)
-
Optional: Acetic Acid (catalytic amount, can accelerate imine formation)
Procedure:
-
To a stirred solution of the primary amine and the carbonyl compound in the solvent (e.g., DCE), add a catalytic amount of acetic acid if needed.
-
Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.
-
Add the Sodium Triacetoxyborohydride (STAB) portion-wise to the reaction mixture. Note: The reaction may foam or bubble as hydrogen gas is evolved.
-
Continue stirring at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting secondary amine by column chromatography or distillation.
(Source: Adapted from procedures outlined in[13][14])
References
- Appendix 6: Protecting groups. Oxford Learning Link.
- Protecting Groups for Amines: Carbam
- Introduction to amine protection str
- Amine Protection / Deprotection. Fisher Scientific.
- Strategies for Selective Reductive Amination in Organic Synthesis and C
- Protecting group. Wikipedia.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
- Reductive Amin
- Reductive Amination - Common Conditions. Organic Chemistry Portal.
- Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Alkylation of Amines (Sucks!). Master Organic Chemistry.
- 20.6: Reactions of Amines. Chemistry LibreTexts.
- Amine Reactivity. MSU Chemistry.
- Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
Sources
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amine Reactivity [www2.chemistry.msu.edu]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Lab Reporter [fishersci.co.uk]
- 9. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. jocpr.com [jocpr.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Polar Imidazo[1,2-b]pyridazin-6-ylmethanamine Intermediates
Welcome to the technical support center for the purification of polar Imidazo[1,2-b]pyridazin-6-ylmethanamine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. The inherent polarity and basicity of these valuable intermediates often present unique hurdles in achieving high purity. This resource offers troubleshooting strategies and frequently asked questions to navigate these complexities effectively.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your decision-making.
Chromatography Challenges
Question: My Imidazo[1,2-b]pyridazin-6-ylmethanamine intermediate is highly polar and either streaks badly or remains at the baseline of my silica gel TLC plate, even when using highly polar solvent systems like 100% ethyl acetate. How can I achieve good separation using normal-phase chromatography?
Answer: This is a classic issue arising from the basic nature of the aminomethyl group and the overall polarity of the imidazopyridazine core. The primary amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible adsorption or significant tailing.[1] Here are several strategies to overcome this:
-
Mobile Phase Modification: The most straightforward approach is to deactivate the silica gel surface by modifying your mobile phase.[1][2]
-
Addition of a Basic Modifier: Incorporate a small amount of a volatile base into your eluent. Triethylamine (Et3N) at 0.1-1% (v/v) is a common choice. It acts as a competitive base, binding to the acidic silanol groups and preventing your target compound from sticking. An alternative is to use a solvent system containing ammonium hydroxide, such as a stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane.[2]
-
Increased Solvent Polarity: For extremely polar compounds, a more aggressive solvent system may be necessary. A gradient elution with dichloromethane (DCM) and methanol is often effective.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.[1][2]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic alumina is generally preferred for primary amines.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic analytes.[3]
-
Question: I'm using reverse-phase HPLC for purification, but my peak shape is poor (broad, tailing, or splitting). What's causing this and how can I fix it?
Answer: Poor peak shape in reverse-phase chromatography (RPC) for basic compounds like your intermediate is often due to interactions with residual, un-capped silanol groups on the C18 stationary phase. Even on high-quality columns, these acidic sites can cause issues.
-
Mobile Phase pH Adjustment: The key is to control the ionization state of your amine. By lowering the pH of the mobile phase, you can protonate the primary amine to form an ammonium salt. This consistent positive charge minimizes secondary interactions with the stationary phase.
-
Acidic Modifiers: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic components of your mobile phase.[1][4] This ensures a consistent pH throughout the gradient. TFA can sometimes be difficult to remove during solvent evaporation, so formic acid is a good alternative if your compound is sensitive.
-
-
Column Choice:
-
Inert Surface Columns: Many modern HPLC columns are designed with "inert" or "base-deactivated" surfaces to minimize these secondary interactions.[5] If you continue to have issues, consider switching to a column specifically marketed for the analysis of basic compounds.
-
Solubility and Handling Issues
Question: My Imidazo[1,2-b]pyridazin-6-ylmethanamine intermediate has poor solubility in common organic solvents, making it difficult to load onto a chromatography column or perform extractions. What are my options?
Answer: Poor solubility is a common challenge with polar, nitrogen-rich heterocyclic compounds. Here are several techniques to address this:
-
Solvent System Exploration:
-
Polar Aprotic Solvents: Try dissolving your compound in a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adsorbing it onto a solid support (like Celite or silica gel) for dry loading onto your column.
-
Heated Solvents: Gentle heating can increase solubility, but you must first confirm that your compound is thermally stable to avoid degradation.[1]
-
-
Salt Formation: Converting the basic amine into a salt can dramatically improve its solubility in polar solvents like water or methanol.[1][6]
-
Hydrochloride (HCl) Salt: Bubbling dry HCl gas through a solution of your compound in an anhydrous solvent (like diethyl ether or 1,4-dioxane) can precipitate the HCl salt. Alternatively, using a solution of HCl in an organic solvent is also effective.[7]
-
Trifluoroacetate (TFA) Salt: This salt is often formed as a byproduct of reverse-phase HPLC purification when TFA is used as a mobile phase modifier.
-
Once purified as a salt, you can often regenerate the free base by partitioning between an organic solvent and an aqueous base (like sodium bicarbonate or sodium carbonate) if required for the next synthetic step.[8]
Workflow for Purification Strategy Selection
To assist in choosing the best purification strategy, the following decision tree can be used:
Caption: Decision tree for purification strategy.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the first purification step I should consider after my reaction work-up?
A1: An acid-base extraction is an excellent first-line purification technique for basic intermediates like Imidazo[1,2-b]pyridazin-6-ylmethanamine.[9][10] By dissolving your crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with an aqueous acid (e.g., 1M HCl), your basic amine will be protonated and move into the aqueous layer.[8] This will separate it from non-basic impurities. You can then neutralize the aqueous layer with a base (e.g., NaOH or NaHCO3) and extract your purified amine back into an organic solvent.[8]
Q2: Can I use recrystallization for these types of intermediates?
A2: Yes, recrystallization can be a very effective and scalable purification method, particularly if your intermediate is a solid. The key is to form a salt to alter its solubility properties.[6][11] For example, forming the hydrochloride salt can often yield a highly crystalline solid that can be recrystallized from solvent systems like methanol/diethyl ether or ethanol/water.[7][12] This method is particularly good for removing closely related, non-basic impurities.
Q3: What analytical techniques are best for assessing the purity of my final compound?
A3: A combination of techniques is always recommended for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[13] Using a reverse-phase method with an acidic modifier (as described in the troubleshooting section) will provide accurate purity data.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the identity of your main peak and can help in identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can also reveal the presence of impurities if they are at a significant level (typically >1%).
-
Gas Chromatography (GC): For more volatile amines or to check for residual solvents, GC can be a useful technique.[14][15]
Q4: Are there any stability concerns when purifying these intermediates?
A4: While the imidazo[1,2-b]pyridazine core is generally robust, the aminomethyl side chain can be susceptible to degradation under certain conditions.
-
Acid Sensitivity: Prolonged exposure to strong, non-volatile acids (like sulfuric acid) should be avoided. Use volatile acids like HCl, formic acid, or TFA for salt formation and chromatography, as they can be removed under vacuum.
-
Silica Gel Instability: As mentioned, some basic compounds can degrade on silica gel.[2] It is always a good practice to perform a quick "TLC spot test" where you spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it to see if any new spots (degradation products) have formed.
Summary of Recommended Chromatography Conditions
| Technique | Stationary Phase | Typical Mobile Phase | Key Considerations |
| Normal-Phase Flash Chromatography | Silica Gel | DCM/Methanol gradient with 0.1-1% Et3N or NH4OH | Essential to add a basic modifier to prevent tailing.[1][2] |
| Alumina (Basic) | Ethyl Acetate/Hexane or DCM/Methanol | Good alternative for acid-sensitive or very basic compounds. | |
| Reverse-Phase HPLC (Preparative) | C18 | Water/Acetonitrile or Water/Methanol gradient with 0.1% TFA or Formic Acid | Acidic modifier is crucial for good peak shape and reproducibility.[4] |
Section 3: Experimental Protocols
Protocol 1: General Acid-Base Extraction
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1M aqueous HCl (3 x volume of organic layer).
-
Combine the aqueous layers. Any neutral or acidic impurities will remain in the organic layer.
-
Cool the combined aqueous layer in an ice bath and basify to pH 9-10 by slowly adding 2M aqueous NaOH or saturated NaHCO3.
-
Extract the now basic aqueous layer with fresh organic solvent (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Purification via HCl Salt Formation and Recrystallization
-
Dissolve the purified (or partially purified) free base in a minimal amount of an anhydrous solvent like diethyl ether or methanol.
-
Slowly bubble dry HCl gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Continue addition until a precipitate forms and no further precipitation is observed.
-
Collect the solid precipitate by vacuum filtration and wash with cold diethyl ether.
-
To recrystallize, dissolve the HCl salt in a minimal amount of a hot polar solvent (e.g., ethanol, methanol, or isopropanol).
-
Slowly add a less polar co-solvent (e.g., diethyl ether, ethyl acetate) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
Workflow for a Typical Purification Campaign
Caption: Typical purification workflow diagram.
References
- Teledyne ISCO. (2012, November 9).
- Google Patents. (2010).
- Diplomata Comercial. Amine Product Testing: Ensuring Quality and Purity in Amines.
- Unknown Source. Acid-Base Extraction.
- Noonan, T. J., et al. (2019). Cocrystal and Salt Forms of an Imidazopyridazine Antimalarial Drug Lead. Journal of Pharmaceutical Sciences, 108(7), 2349-2357.
- Agilent. Amines and ammonia Analysis of impurities in amine streams.
- Wikipedia.
- Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development.
- Wikipedia. Acid–base extraction.
- University of Rochester, Department of Chemistry.
- Chrom Tech, Inc. (2025, October 20).
- PMC. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids.
- PubMed. (2009, May 15).
- Bryan Research & Engineering, LLC.
- Waters Blog. (2025, June 18).
- Ortiz Lara, J. C. (2024, April 7).
- Google Patents. US11384086B2 - Crystalline forms of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1- yl)methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt.
- MilliporeSigma.
- ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?.
- PMC. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
- Google Patents. (2010). US20100305319A1 - Method of purifying a salt, sodium salt and disodium salt of pemetrexed.
- Cheham Bouler Bag Oum Keltoum, et al. (2023, July 19). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Current Analytical Chemistry, 19(6).
- MDPI. (2024, January 18).
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Unknown Source.
- MilliporeSigma. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- BenchChem. (2025, December 20).
- YouTube. (2020, March 22). Acid-Base Extraction Tutorial.
- PMC. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.
- YMC America.
- Indian Academy of Sciences. (2018, May 7). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.
- Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- MDPI. (2019, March 4). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid.
- Unknown Source. HPLC Troubleshooting Guide.
- PubMed. (2021, December 15). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- BenchChem.
- Waters Corporation.
- TSI Journals. (2017, August 10). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity.
- ResearchGate. (2025, August 6).
- Thieme. (2023, August 21). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole.
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
- Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis.
- MDPI. (2022, December 30).
- DergiPark. (2021, September 25). On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds.
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- 14. agilent.com [agilent.com]
- 15. bre.com [bre.com]
Technical Support Center: Optimizing Column Chromatography for Basic Heterocyclic Amines
Welcome to our dedicated technical support center for scientists and researchers working with basic heterocyclic amines. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions to help you overcome the unique challenges associated with the purification of these compounds by column chromatography.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the column chromatography of basic heterocyclic amines, providing explanations for their causes and step-by-step protocols for their resolution.
Issue 1: My basic amine is sticking to the silica gel column and won't elute, or the recovery is very low.
Cause: This is a frequent problem arising from the strong acid-base interaction between the basic amine analyte and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This can lead to irreversible adsorption and significant loss of the target compound.[1]
Solutions:
-
Mobile Phase Modification with a Competing Base: By introducing a small amount of a basic additive to the mobile phase, you can effectively neutralize the acidic silanol sites, preventing your analyte from binding strongly to the stationary phase.[1][3]
-
Recommended Additives: Triethylamine (TEA) or ammonium hydroxide are commonly used.[1] Diethylamine (DEA) is another option.[4][5]
-
Typical Concentration: A concentration of 0.1% to 3% (v/v) of the basic additive in the mobile phase is generally effective.[1]
Experimental Protocol: Mobile Phase Modification with Triethylamine (TEA)
-
Solvent Preparation: Prepare your desired mobile phase (e.g., a mixture of hexane and ethyl acetate). Add triethylamine to a final concentration of 0.5-2% (v/v).
-
Column Equilibration: Equilibrate your silica gel column with the TEA-containing mobile phase until the baseline is stable.
-
Sample Loading: Dissolve your crude sample in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Proceed with the elution, collecting fractions and monitoring by TLC or other appropriate methods.
-
Post-Purification: Be aware that the added base will need to be removed from your purified fractions, typically by evaporation under reduced pressure, as TEA is volatile.[1]
-
-
Change the Stationary Phase: If modifying the mobile phase is undesirable or ineffective, consider using an alternative stationary phase.
-
Alumina: Alumina is a good alternative to silica for the purification of amines and is available in basic, neutral, and acidic forms.[1][6]
-
Amine-Functionalized Silica: This stationary phase has amine groups bonded to the silica surface, which masks the acidic silanols and provides a more inert surface for the separation of basic compounds without the need for mobile phase additives.[1][2][7] This simplifies the post-purification workup.[1]
-
Issue 2: My purified compound shows significant peak tailing in the chromatogram.
Cause: Peak tailing is a common form of peak asymmetry and is often observed with basic compounds in reversed-phase HPLC.[8][9][10] It occurs due to secondary interactions between the basic analyte and the acidic silanol groups on the silica-based stationary phase.[8][10] This leads to a portion of the analyte being retained more strongly, resulting in a "tail."
Solutions:
-
Adjust Mobile Phase pH: Operating at a lower pH (typically ≤ 3) can suppress the ionization of the silanol groups, reducing their interaction with the protonated basic analyte.[8][10] However, for basic compounds, increasing the pH can neutralize the amine, increasing its retention. Therefore, the optimal pH will depend on the specific pKa of your compound.[11] It is advisable to work at a pH that is at least 2 units away from the pKa of the analyte to ensure it exists in a single ionic form.[12]
-
Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped," where the residual silanol groups are chemically modified to reduce their activity.[9][13] Using these columns can significantly improve peak shape for basic compounds.[9]
-
Add Mobile Phase Modifiers: As mentioned previously, adding a competing base like triethylamine (TEA) can effectively block the active silanol sites and reduce peak tailing.[8][14][15]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar basic compounds, HILIC can be an excellent alternative to reversed-phase chromatography.[16][17] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can provide better retention and peak shape for these challenging analytes.[18]
Issue 3: I am having trouble separating my basic heterocyclic amine from other polar impurities.
Cause: The similar polarity of your target compound and impurities can make separation challenging, leading to poor resolution.
Solutions:
-
Optimize the Mobile Phase Gradient: A systematic approach to optimizing the solvent gradient can significantly improve resolution. Start with a shallow gradient and gradually increase the polarity to effectively separate compounds with close retention times.
-
Explore Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases with multiple retention mechanisms, such as reversed-phase and ion-exchange.[19][20][21] This can provide unique selectivity for complex mixtures containing compounds with varying properties.[22] For basic compounds, a mixed-mode column with both hydrophobic and cation-exchange functionalities can offer enhanced retention and separation.[19]
dot graph "Mixed-Mode_Chromatography" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
Analyte [label="Basic Heterocyclic Amine", fillcolor="#4285F4"]; StationaryPhase [label="Mixed-Mode Stationary Phase", fillcolor="#34A853", shape=ellipse]; Hydrophobic [label="Hydrophobic Interaction\n(Reversed-Phase)", fillcolor="#EA4335"]; Ionic [label="Ionic Interaction\n(Cation-Exchange)", fillcolor="#FBBC05"];
Analyte -- StationaryPhase [len=1.5]; StationaryPhase -- Hydrophobic [label="Alkyl Chains", len=1.2]; StationaryPhase -- Ionic [label="Anionic Groups", len=1.2]; }
Caption: Mixed-Mode Chromatography Interactions.
-
Employ HILIC for Polar Analytes: As mentioned earlier, HILIC is well-suited for the separation of polar compounds.[17][18][23] By utilizing a different separation mechanism based on partitioning into a water-enriched layer on the stationary phase, HILIC can provide the selectivity needed to resolve polar basic amines from polar impurities.[18]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying basic heterocyclic amines?
A1: The choice of stationary phase depends on the specific properties of your amine. Here is a comparison to guide your selection:
| Stationary Phase | Advantages | Disadvantages | Best For |
| Silica Gel + Basic Additive | Inexpensive and widely available.[1] | Requires removal of the additive post-purification. May not be effective for very strong bases. | Routine purification of moderately basic amines. |
| Alumina | Good for purifying amines without additives. Available in basic, neutral, and acidic forms.[1] | Can have different selectivity compared to silica. | Basic amines where silica proves problematic. |
| Amine-Functionalized Silica | Excellent peak shape for basic compounds without mobile phase additives.[1][2] Simplifies post-purification workup.[1] | More expensive than plain silica. | Difficult-to-purify basic amines, including heterocyclic, secondary, and tertiary amines.[1][2] |
| Mixed-Mode | Offers unique selectivity by combining multiple retention mechanisms.[19][22] Can retain both polar and non-polar compounds. | Method development can be more complex. | Complex mixtures containing basic amines and other compounds with diverse properties. |
| HILIC | Excellent for retaining and separating highly polar basic compounds.[16][23] | Requires careful control of mobile phase water content. | Highly polar, water-soluble basic amines that are poorly retained in reversed-phase. |
Q2: How do I choose the right mobile phase for my basic amine?
A2: The selection of the mobile phase is crucial for a successful separation.
-
Normal-Phase on Silica/Alumina: Typically, a mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, methanol) is used. The polarity is gradually increased to elute the compounds. For basic amines, adding 0.1-2% of triethylamine or ammonium hydroxide is often necessary to prevent peak tailing and improve recovery.[1]
-
Reversed-Phase: A mixture of water or an aqueous buffer and a water-miscible organic solvent (e.g., acetonitrile, methanol) is used. The pH of the aqueous phase is a critical parameter to control the ionization state of the amine and the stationary phase.[11]
-
HILIC: The mobile phase consists of a high percentage (typically >70%) of a water-miscible organic solvent, like acetonitrile, and a smaller amount of an aqueous buffer.
Q3: Can I reuse an amine-functionalized column?
A3: Yes, amine-functionalized columns can generally be reused. However, their lifespan can be shorter than other types of columns, especially when used with aqueous mobile phases or samples containing aldehydes or ketones, which can react with the amine groups (Schiff base formation).[24] It is important to follow the manufacturer's instructions for column washing and storage to maximize its lifetime.
Q4: My compound is a quaternary amine. What are the best chromatographic conditions?
A4: Quaternary amines are permanently charged, regardless of the mobile phase pH.[25] This makes their retention on standard reversed-phase columns challenging.[25] Mixed-mode chromatography with a stationary phase that has both reversed-phase and strong cation-exchange characteristics is often the most effective approach for retaining and separating quaternary amines.[25] HILIC can also be a viable option for more hydrophilic quaternary amines.
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Start [label="Problem with Basic Amine Chromatography", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Problem [label="Identify the Primary Issue", fillcolor="#FBBC05", fontcolor="#202124"]; Tailing [label="Peak Tailing or Poor Shape", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Recovery [label="Low or No Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resolution [label="Poor Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Sol_Tailing1 [label="Adjust Mobile Phase pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Tailing2 [label="Add Competing Base (e.g., TEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Tailing3 [label="Use Base-Deactivated Column", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sol_Recovery1 [label="Add Competing Base to Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Recovery2 [label="Switch to Alumina or\nAmine-Functionalized Silica", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol_Resolution1 [label="Optimize Solvent Gradient", fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Resolution2 [label="Consider Mixed-Mode or\nHILIC Column", fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Problem; Problem -> Tailing; Problem -> Recovery; Problem -> Resolution;
Tailing -> Sol_Tailing1; Tailing -> Sol_Tailing2; Tailing -> Sol_Tailing3;
Recovery -> Sol_Recovery1; Recovery -> Sol_Recovery2;
Resolution -> Sol_Resolution1; Resolution -> Sol_Resolution2; }
Caption: General Troubleshooting Workflow.
References
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
-
Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Waters Corporation. [Link]
-
Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. PubMed. [Link]
-
Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation. [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
- Using amines or amino acids as mobile phase modifiers in chromatography.
-
Troubleshooting in Chromatography. Journal of Chromatographic Science. [Link]
-
Important Points about Ion Chromatography… pH is Tricky. Shimadzu. [Link]
-
Mixed-Mode Chromatography—A Review. LCGC International. [Link]
-
HPLC Peak Tailing. Axion Labs. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
HILIC. Dr. Maisch. [Link]
-
Tailing peak shape of tertiary amines in RP C18 LCMS analysis? ResearchGate. [Link]
-
Mixed-Mode HPLC. ChromAfrica. [Link]
-
Systematic Approach to Chromatography of Quaternary Amines. SIELC Technologies. [Link]
-
A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Waters Corporation. [Link]
-
What's Happening to My Column? LCGC International. [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]
-
Amine column degradation. Chromatography Forum. [Link]
-
What is mixed-mode resin? The definitive guide to 2025. Bestchrom. [Link]
-
Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. [Link]
-
Method from Mars? Coping with Chromatographic Legacies. LCGC International. [Link]
-
Is there any negative impact of diethyl amine while using in column chromatography? ResearchGate. [Link]
-
How to isolate Imine by column chromatography? ResearchGate. [Link]
-
HPLC Column Troubleshooting: Is It Really The Column? Agilent. [Link]
-
Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Column chromatography issue. Reddit. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. PubMed. [Link]
-
How Column Inertness Improves the Chromatography of Basic Compounds. Restek. [Link]
-
How do I recover my product from an unsuccessful column? Reddit. [Link]
-
Chromotography with free amines? Reddit. [Link]
-
severe tailing on column. Chromatography Forum. [Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]
-
C18: Most Popular RP Stationary Phase. Phenomenex. [Link]
-
Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]
-
Column Chromatography: Principles and Applications. Phenomenex. [Link]
-
How to run column chromatography. [Link]
-
29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Open Library Publishing Platform. [Link]
-
Mastering Column Chromatography. Reddit. [Link]
-
Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry. [Link]
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Technical Support Center: Stabilizing Methanamine Side Chains Against Oxidation During Storage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing the oxidation of methanamine side chains in compounds during storage. Oxidation is a common degradation pathway that can compromise the stability, potency, and safety of valuable molecules.[1][2] This resource provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the long-term integrity of your materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that initiate and accelerate the oxidation of a methanamine side chain?
A1: The oxidation of a methanamine side chain is a complex process influenced by several environmental factors. Understanding these is the first step toward effective prevention.
-
Atmospheric Oxygen: This is the most significant factor. Direct exposure to oxygen in the air can lead to a cascade of oxidative reactions.[2][3]
-
Temperature: Elevated temperatures increase the kinetic rate of chemical reactions, including oxidation.[4][5][6] Storing materials at higher temperatures can significantly accelerate degradation.
-
Light Exposure: UV and visible light can provide the energy needed to initiate photo-oxidative reactions, often by generating free radicals that attack the amine group.[4][7]
-
Presence of Metal Ions: Trace amounts of transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can act as potent catalysts for oxidation reactions.[4][8] These can be introduced as impurities from reagents, solvents, or storage containers.
-
pH: The pH of the formulation or storage solution can influence the susceptibility of the amine to oxidation. The non-ionized form of the amine is often more vulnerable.[4]
-
Humidity and Moisture: Amines can be hygroscopic, and the presence of moisture can facilitate oxidative pathways and other degradation reactions like hydrolysis.[9]
Q2: What are the immediate, most effective steps I can take to prevent oxidation of my methanamine-containing compound?
A2: A multi-faceted approach is the most robust strategy for preventing oxidation.
-
Inert Atmosphere Storage: The single most effective measure is to displace oxygen. Storing your compound under an inert gas like nitrogen or argon is crucial.[3][10][11][12] Nitrogen is cost-effective and widely used for this purpose, a process often referred to as "blanketing" or "purging".[10][11]
-
Temperature Control: Store your compound at the lowest recommended temperature to slow down reaction rates. This may range from controlled room temperature to refrigeration or freezing, depending on the compound's overall stability profile.[7][9]
-
Light Protection: Always store light-sensitive compounds in amber or opaque containers to block UV and visible light.[2][4]
-
Use High-Purity Materials: Ensure that your solvents, excipients, and storage containers are of high purity and free from metal ion contamination.[1]
Q3: When should I consider using an antioxidant? And what type is suitable for a methanamine side chain?
A3: Antioxidants should be considered when other preventative measures are insufficient or when the compound will be subjected to conditions where oxygen exposure is unavoidable.
-
Mechanism of Action: Antioxidants, particularly radical scavengers, work by interrupting the auto-oxidation process. They donate a hydrogen atom to reactive free radicals, terminating the chain reaction.[13]
-
Types of Antioxidants:
-
Aromatic Amines: These are highly effective antioxidants for protecting against thermal and oxidative degradation.[13][14][15] They are versatile and widely used in various applications.
-
Phenolic Compounds: These can be used in synergistic combinations with amine antioxidants to provide comprehensive protection.[13]
-
Ascorbic Acid (Vitamin C): In some applications, ascorbic acid has been used as an antioxidant for highly water-soluble and oxidation-susceptible aromatic amines.[16]
-
-
Selection Criteria: The choice of antioxidant depends on its compatibility with your compound and the intended application. Factors to consider include solubility, potential for interaction with the active molecule, and regulatory acceptance for pharmaceutical use. It is often beneficial to screen a panel of antioxidants to find the most effective one for your specific compound.
Troubleshooting Guides
Problem 1: I am observing degradation of my compound despite storing it under a nitrogen atmosphere. What could be the issue?
This scenario suggests that either the inert atmosphere is not being maintained effectively or other factors are contributing to the degradation.
Troubleshooting Workflow:
Figure 1. Troubleshooting degradation under an inert atmosphere.
Detailed Steps:
-
Verify Container Seal: Ensure the vial, bottle, or container has a tight, secure seal. For vials with septa, repeated piercing can compromise the seal, allowing atmospheric oxygen to slowly diffuse in.
-
Review Handling Procedures: Oxygen can be introduced during sample preparation, weighing, or aliquoting. If the compound is highly sensitive, perform these manipulations inside a glovebox filled with an inert gas.
-
Test for Metal Contamination: Use analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to test for trace metal ions in your sample, solvents, and any excipients. If metals are present, consider using chelating agents like EDTA or sourcing higher-purity materials.
-
Assess Other Stress Factors: Re-evaluate the storage temperature and light protection. Even under nitrogen, thermal and photolytic degradation can occur if those conditions are not adequately controlled.[17][18]
Problem 2: How do I identify the products of methanamine side chain oxidation?
Identifying the degradation products is crucial for understanding the degradation pathway and developing a stability-indicating analytical method.
Common Oxidation Products:
| Degradation Product | Description |
| Imines | Formed from the initial oxidation of the primary amine. |
| Aldehydes/Ketones | Result from the hydrolysis of imines. |
| Carboxylic Acids | Further oxidation of aldehydes can lead to the formation of carboxylic acids.[4] |
| N-oxides | A common product of tertiary amine oxidation, but can also be relevant in subsequent reactions of primary amine degradants.[4] |
| Ammonia | Can be formed from the cleavage of the C-N bond.[4] |
Analytical Identification Workflow:
Figure 2. Workflow for identifying oxidation products.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Diode Array Detection (DAD) is the primary tool for separating the parent compound from its degradation products.[4][19] Developing a gradient method is often necessary to resolve all components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for determining the molecular weights of the degradation products and for structural elucidation.[4][18] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying any volatile degradation products.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of isolated degradation products, NMR is the gold standard.
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Long-Term Storage
This protocol describes the process of creating an oxygen-free environment in a storage container using nitrogen.
Materials:
-
Compound to be stored
-
Appropriate storage container (e.g., amber glass vial with a PTFE-lined cap)
-
Source of high-purity nitrogen gas
-
Tubing and a needle or pipette for gas delivery
Procedure:
-
Place the desired amount of the compound into the storage vial.
-
Insert the nitrogen delivery tube into the vial, ensuring the outlet is just above the surface of the compound.
-
Gently flush the headspace of the vial with a slow, steady stream of nitrogen for 1-2 minutes. The goal is to displace the air, not to blow the compound out of the vial.
-
While continuing the nitrogen flow, carefully cap the vial and tighten it securely.
-
Remove the nitrogen delivery tube.
-
For added security, wrap the cap and neck of the vial with Parafilm®.
-
Store the vial under the appropriate temperature and light conditions.
Protocol 2: Forced Degradation Study for Oxidation
This protocol outlines a typical forced degradation study to assess the oxidative stability of a compound.
Materials:
-
Compound of interest
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity solvent (e.g., acetonitrile, water)
-
HPLC system with UV/DAD and MS detector
Procedure:
-
Sample Preparation: Prepare a solution of your compound in a suitable solvent at a known concentration.
-
Control Sample: Analyze an aliquot of the freshly prepared solution to establish the initial purity profile (t=0).
-
Stress Condition: To another aliquot of the solution, add a small volume of 3% H₂O₂. The goal is to achieve a target degradation of 5-20%.[17][20]
-
Incubation: Store the stressed sample at a controlled temperature (e.g., 40°C) and protected from light.
-
Time Points: Withdraw aliquots of the stressed sample at various time points (e.g., 2, 8, 24, 48 hours).
-
Analysis: Analyze each time point sample by a stability-indicating HPLC-UV/MS method.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify new peaks, which are potential degradation products.
-
Use the MS data to determine the mass of the degradation products and propose potential structures.
-
Calculate the rate of degradation of the parent compound.
-
This information is invaluable for predicting long-term stability and for developing analytical methods that can accurately monitor the purity of your compound over time.
References
- What Gases Are Used by Pharmaceuticals? - WestAir. (2025, August 14).
- Why Nitrogen in the Pharmaceutical Industry Matters - PureAire Monitoring Systems. (2025, May 14).
- Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability.
- Inert gases: Significance and symbolism. (2026, January 31).
- Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial.
- Analytical methods used to quantify amine oxidation. - ResearchGate.
- Aromatic Amines Antioxidants - Performance Additives.
- Technical Support Center: Oxidative Degradation of Amine-Based Compounds - Benchchem.
- Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate. (2025, August 6).
- Amine Antioxidant 445 & 5057 Supply | Linchemical.
- Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. (2022, January 29).
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki.
- Inerting, purging, sparging, pressure transfer in pharma/biotech - Linde Gas.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Academia.edu.
- Understanding the chemical basis of drug stability and degradation. (2010, October 9).
- A practical guide to forced degradation and stability studies for drug substances.
- Forced Degradation Studies - MedCrave online. (2016, December 14).
- Impact of Temperature Exposure on Stability of Drugs in a Real-World Out-of-Hospital Setting - The Prehospital Push.
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022, October 18).
- The Effect of Temperature and Drug Storage Methods on the chemical Additives of Drug - ClinicSearch. (2023, September 9).
- Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting - PubMed. (2013, May 24).
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Validation & Comparative
A Comparative Guide to the Kinase Selectivity Profiling of Imidazo[1,2-b]pyridazine Derivatives
This guide provides an in-depth analysis of the imidazo[1,2-b]pyridazine scaffold as a source of potent and selective kinase inhibitors. We will explore the critical role of kinase selectivity profiling in drug discovery, present comparative data for representative compounds, and offer a detailed experimental protocol for assessing kinase selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate this promising class of molecules.
The Imperative of Selectivity in Kinase Inhibitor Drug Discovery
Protein kinases, with over 500 members in the human kinome, are fundamental regulators of cellular processes and represent one of the most significant classes of drug targets, particularly in oncology and immunology.[1] Their dysregulation is a hallmark of numerous diseases.[1] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[2]
The development of a successful kinase inhibitor hinges on a delicate balance. The compound must potently inhibit the intended target kinase to elicit a therapeutic effect while minimizing engagement with other kinases ("off-targets") to avoid undesirable side effects.[3] Therefore, comprehensive selectivity profiling against large, representative panels of kinases is not merely a characterization step but a cornerstone of modern drug discovery, guiding lead optimization and de-risking candidates for clinical development.[2][4]
Imidazo[1,2-b]pyridazine: A Privileged Scaffold for Kinase Inhibition
The imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for numerous biologically active molecules, including the clinical anticancer drug Ponatinib.[5] This scaffold has been successfully exploited to generate inhibitors against a wide array of kinases, including cyclin-dependent kinases (CDKs), PIM kinases, Bruton's Tyrosine Kinase (BTK), and Transforming growth factor-β activated kinase (TAK1).[5][6][7][8]
The power of this scaffold lies in its synthetic tractability; substitutions at various positions (notably C3, C6, and C8) can be strategically modified to fine-tune potency and, crucially, to dictate selectivity across the kinome.[9] While specific data for Imidazo[1,2-b]pyridazin-6-ylmethanamine is not extensively published, the 6-position is a well-established vector for introducing substituents that profoundly influence kinase selectivity.[6][9]
Comparative Selectivity Profiles of Lead Imidazo[1,2-b]pyridazine Derivatives
To illustrate the potential of this scaffold, we compare the selectivity profiles of several published imidazo[1,2-b]pyridazine derivatives that have been extensively characterized against large kinase panels.
| Compound | Primary Target(s) | Potency (IC50 / Ki) | Profiling Panel Size | Key Selectivity Highlights | Reference |
| Compound 22 | BTK (irreversible) | 1.3 nM (IC50) | 310 kinases | Exhibited excellent selectivity across the kinome, demonstrating the scaffold's potential for generating highly specific inhibitors. | [7][10] |
| K00135 | PIM1, PIM2 | Low nM | >50 kinases | Highly selective; cross-reacted with only one other kinase (CLK1). Its unique binding mode, avoiding the hinge region, is key to its selectivity. | [8][11] |
| Compound 17 | DYRK1A | 50 nM (IC50) | KINOMEscan panel | A relatively selective inhibitor of DYRK1A with a reported selectivity score (S(35)) of 0.136. | [12] |
| Compound 26 | TAK1 | 55 nM (IC50) | Not specified | More potent than the known TAK1 inhibitor, takinib (IC50 = 187 nM), in the same assay. | [6][9] |
| Compound 6 | Tyk2 (JH2 domain) | 0.015 - 0.035 nM (Ki) | Not specified | A highly potent and selective allosteric inhibitor targeting the pseudokinase (JH2) domain of Tyk2. | [13] |
Experimental Protocol: A Step-by-Step Guide to Kinase Selectivity Profiling
Executing a robust kinase profiling experiment is critical for generating reliable and comparable data. Here, we outline a detailed protocol for a typical luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which is widely used in commercial screening panels.[14]
Methodology Causality
The choice of an in vitro biochemical assay like ADP-Glo™ allows for the direct measurement of enzymatic activity in a purified system, providing a clear assessment of a compound's inhibitory potential against a specific kinase without the complexities of a cellular environment.[14] The concentration of ATP is a critical parameter; using ATP at its Michaelis-Menten constant (Km) for each kinase allows for a standardized comparison of inhibitor potencies (IC50 values approximate the true inhibition constant, Ki).[15] Alternatively, screening at a high, physiological ATP concentration (e.g., 1 mM) can provide a more biologically relevant measure of inhibition.[4][16]
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., an Imidazo[1,2-b]pyridazine derivative) in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
Include a DMSO-only sample as a negative control (100% kinase activity) and a known potent, non-selective inhibitor like Staurosporine as a positive control.
-
-
Assay Plate Preparation (384-well format):
-
Add a small volume (e.g., 25-100 nL) of the serially diluted compounds and controls to the appropriate wells of a low-volume 384-well assay plate.
-
Prepare a solution of the specific kinase and its corresponding substrate in the appropriate kinase reaction buffer.
-
Dispense this kinase/substrate mix into the wells containing the compounds. Allow for a brief pre-incubation (e.g., 15 minutes at room temperature) to permit compound binding.
-
-
Initiating the Kinase Reaction:
-
Prepare an ATP solution in the kinase reaction buffer at a concentration that is 2X the final desired concentration (e.g., 2X Km for the specific kinase).
-
Add the ATP solution to all wells to start the enzymatic reaction.
-
-
Reaction Incubation:
-
Seal the plate and incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the kinase reaction.
-
-
Stopping the Reaction and ADP Detection:
-
Add ADP-Glo™ Reagent to all wells. This simultaneously stops the kinase reaction (by depleting the remaining ATP) and converts the ADP produced into a light signal via a coupled luciferase/luciferin reaction.
-
Incubate for 40 minutes at room temperature as per the manufacturer's protocol.[14]
-
-
Signal Development and Data Acquisition:
-
Add Kinase Detection Reagent to all wells to convert the intermediate product into luciferin, which is then catalyzed by Ultra-Glo™ Luciferase to produce a stable luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence signal using a plate reader. The intensity of the light is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Experimental Workflow Diagram
Caption: Workflow for a luminescence-based kinase profiling assay.
Interpreting the Data: A Guide to Selectivity Metrics
Raw inhibition data must be translated into quantitative metrics to objectively compare compounds.[17]
-
Selectivity Score (S-Score): This is the most common metric. It is calculated by dividing the number of kinases inhibited beyond a specific threshold by the total number of kinases tested.[15][18] For example, S(1 µM) is the fraction of kinases showing >50% inhibition at a 1 µM compound concentration, or S(Kd<3µM) is the fraction of kinases bound with a dissociation constant below 3 µM.[19] A lower S-score indicates higher selectivity.[15]
Formula:S(threshold) = (Number of kinases inhibited > threshold) / (Total number of kinases screened)
-
Gini Coefficient: Borrowed from economics, the Gini coefficient provides a more nuanced measure of selectivity by evaluating the distribution of inhibitory activity across the entire panel, rather than relying on an arbitrary cutoff.[15][20] A Gini score of 1 represents perfect selectivity (inhibition of a single kinase), while a score of 0 indicates completely non-selective inhibition (equal inhibition of all kinases).[20]
The choice of panel size and composition is critical; small panels may not provide a robust measure of selectivity and can be misleading.[15][18] Large panels covering all major kinase families, such as those offered by Eurofins Discovery or Reaction Biology, are the industry standard.[4][21]
Contextualizing Inhibition: The BTK Signaling Pathway
To understand the biological consequence of selective inhibition, it is vital to place the target kinase within its signaling context. Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a key target for B-cell malignancies.[7][10] A highly selective BTK inhibitor, such as one derived from the imidazo[1,2-b]pyridazine scaffold, would ideally block this pathway without affecting other vital signaling cascades, thereby minimizing side effects.
BTK Signaling Pathway Diagram
Caption: Simplified B-Cell Receptor (BCR) signaling via BTK.
Conclusion and Future Outlook
The imidazo[1,2-b]pyridazine scaffold has repeatedly proven its value in the discovery of potent kinase inhibitors. The data clearly demonstrate that through rational, structure-guided design, derivatives can be optimized to achieve remarkable selectivity for diverse kinase targets, from the well-explored BTK to the allosteric inhibition of the Tyk2 pseudokinase domain.
A rigorous and comprehensive selectivity profiling campaign, utilizing large kinase panels and quantitative metrics, is indispensable. It provides the critical data needed to build a robust safety and efficacy profile, guiding the selection of lead candidates with the highest probability of success in clinical development. As our understanding of the kinome deepens, scaffolds like imidazo[1,2-b]pyridazine will continue to be a vital resource in the development of next-generation targeted therapies.
References
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ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF. Retrieved from [Link]
-
RSC Publishing. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Retrieved from [Link]
-
ACS Publications. (2025, May 14). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2025, June 12). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]
-
Medicines Discovery Catapult. (2026, January 29). Techniques in kinase profiling. Retrieved from [Link]
-
AACR Journals. (2007, July 17). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Kinase Screening and Profiling : Methods and Protocols. Retrieved from [Link]
-
Cardiff University ORCA. (2024, March 7). Imidazo[1,2- b]pyridazines as inhibitors of DYRK kinases. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
MDPI. (2025, August 6). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Retrieved from [Link]
-
American Association for Cancer Research. (2007, July 15). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]
-
ACS Publications. (2025, October 3). Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PMC. Retrieved from [Link]
-
National Institutes of Health. (2016, June 23). Imidazopyridazine Inhibitors of PI3Kβ. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Retrieved from [Link]
-
RSC Publishing. (n.d.). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Retrieved from [Link]
-
National Institutes of Health. (2017, January 5). The use of novel selectivity metrics in kinase research. PMC. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]
-
ChemRxiv. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Retrieved from [Link]
-
Eurofins Calixar. (n.d.). Kinases. Retrieved from [Link]
-
PubMed. (2004, May 3). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
-
ResearchGate. (2026, January 29). (PDF) A quantitative analysis of kinase inhibitor selectivity. Retrieved from [Link]
-
Reaction Biology. (2011, October 30). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Selectivity scores as a quantitative measure of specificity.(a).... Retrieved from [Link]
-
Semantic Scholar. (2024, January 10). Exploring the untapped pharmacological potential of imidazopyridazines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
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- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the X-ray Crystallography of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the imidazo[1,2-b]pyridazine scaffold is a privileged structure, forming the core of numerous potent and selective kinase inhibitors.[1][2] Understanding the precise molecular interactions of this scaffold with its target proteins is paramount for rational drug design and optimization. X-ray crystallography stands as the gold standard for elucidating these interactions, providing a high-resolution, three-dimensional map of the protein-ligand complex.
This guide provides a comparative analysis of publicly available X-ray crystallography data for imidazo[1,2-b]pyridazine derivatives in complex with various protein kinases. While crystallographic data for the specific compound Imidazo[1,2-b]pyridazin-6-ylmethanamine in a complex is not currently available in the public domain, a wealth of structural information exists for closely related analogs. By examining these structures, we can derive invaluable insights into the binding modes, key intermolecular interactions, and structure-activity relationships (SAR) that are likely transferable to other derivatives of this scaffold.
Comparative Analysis of Imidazo[1,2-b]pyridazine Complexes
The imidazo[1,2-b]pyridazine core typically acts as a hinge-binding motif in ATP-competitive kinase inhibitors. However, the specific interactions and overall binding pose can vary significantly depending on the substitutions on the scaffold and the topology of the kinase's active site. Below is a comparison of crystallographic data for several imidazo[1,2-b]pyridazine derivatives in complex with different kinases.
| PDB ID | Target Kinase | Imidazo[1,2-b]pyridazine Derivative | Resolution (Å) | Key Interactions & Observations |
| 2I0H | PIM1 Kinase | 1-(3-{6-[(cyclopropylmethyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethanone | 2.10 | The imidazo[1,2-b]pyridazine core does not form canonical hydrogen bonds with the kinase hinge region. Instead, it interacts with the αC helix in the N-terminal lobe, demonstrating a non-ATP mimetic binding mode.[3][4] |
| 6C3Y | Tyrosine Kinase 2 (Tyk2) Pseudokinase (JH2) Domain | N-cyclopropyl-6-((1-(pyridin-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine-3-carboxamide | 1.85 | The inhibitor binds to the pseudokinase domain, an allosteric site, rather than the active (JH1) domain. The imidazo[1,2-b]pyridazine scaffold is central to the inhibitor's interaction within the binding pocket.[5][6] |
| 4L82 | c-Met Kinase | N/A (Derivative of Imidazo[1,2-b]pyridazine) | 2.10 | Structure-based design efforts utilized co-crystal structures to guide the synthesis of dual c-Met and VEGFR2 inhibitors, highlighting the utility of crystallographic data in optimizing this scaffold. |
This comparative data underscores the versatility of the imidazo[1,2-b]pyridazine scaffold. Its ability to engage in diverse interactions, from non-canonical binding in the PIM1 active site to allosteric inhibition of Tyk2, makes it a highly adaptable core for targeting a range of kinases.
Experimental Protocol: From Gene to Structure
Obtaining high-quality crystals of a protein-ligand complex suitable for X-ray diffraction is a multi-step process that requires careful optimization at each stage. The following is a generalized, yet detailed, protocol for determining the crystal structure of a novel imidazo[1,2-b]pyridazine derivative in complex with a target kinase.
Protein Expression and Purification
The foundation of any structural biology project is a pure, stable, and homogenous protein sample.
-
Gene Cloning and Expression: The gene encoding the kinase of interest is typically cloned into an expression vector (e.g., pET series for E. coli) with an affinity tag (e.g., His6-tag, GST-tag) to facilitate purification. Expression is induced in a suitable host, such as E. coli BL21(DE3) cells.
-
Cell Lysis and Clarification: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 1 mM TCEP, protease inhibitors) and lysed by sonication or high-pressure homogenization. The lysate is then clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a column containing a resin that specifically binds the affinity tag (e.g., Ni-NTA for His6-tagged proteins). After washing to remove non-specifically bound proteins, the target protein is eluted.
-
Tag Removal and Further Purification: The affinity tag is often cleaved by a specific protease (e.g., TEV, thrombin) to obtain the native protein sequence. The protein is then further purified by ion-exchange and size-exclusion chromatography to achieve >95% purity and ensure a monodisperse sample.
Crystallization
Crystallization is often the most challenging step, as it involves a systematic search for conditions that favor the formation of a well-ordered crystal lattice.
-
Complex Formation: The purified protein is concentrated and incubated with a 3-5 fold molar excess of the imidazo[1,2-b]pyridazine compound.
-
High-Throughput Screening: Initial crystallization conditions are screened using commercially available sparse-matrix screens (e.g., from Hampton Research, Qiagen) and a vapor diffusion setup (sitting or hanging drop). Nanoliter-scale robotics are commonly used to set up these screens.
-
Optimization: Conditions that yield initial hits (e.g., microcrystals, precipitates with crystalline-like morphology) are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives.
-
Crystal Harvesting and Cryo-protection: Once suitable crystals are grown, they are carefully harvested using a small loop and flash-cooled in liquid nitrogen to prevent radiation damage during X-ray exposure. A cryoprotectant (e.g., glycerol, ethylene glycol) is often added to the crystallization solution before freezing.
X-ray Diffraction Data Collection and Structure Determination
-
Data Collection: Cryo-cooled crystals are mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. Diffraction images are collected as the crystal is rotated.
-
Data Processing: The diffraction images are processed using software such as XDS or HKL2000 to integrate the reflection intensities and determine the unit cell parameters and space group.
-
Structure Solution and Refinement: The structure is typically solved by molecular replacement, using a previously determined structure of the same or a homologous protein as a search model. The initial model is then refined against the experimental data, and the ligand is manually built into the electron density map using software like Coot. The final structure is validated for its geometric quality and fit to the data.[7]
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a protein-imidazo[1,2-b]pyridazine complex.
Caption: A generalized workflow for protein-ligand X-ray crystallography.
Conclusion
The imidazo[1,2-b]pyridazine scaffold continues to be a cornerstone in the development of novel kinase inhibitors. While a crystal structure for every derivative may not be available, the existing structural data for related compounds provide a robust framework for understanding their mechanism of action. The detailed experimental protocols and workflows presented in this guide are intended to empower researchers to pursue the structural elucidation of their own imidazo[1,2-b]pyridazine complexes, thereby accelerating the discovery of new and improved therapeutics.
References
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]
-
Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. ResearchGate. [Link]
-
Structure-based Design, Synthesis, and Biological Evaluation of Imidazo[1,2- b ]pyridazine-based p38 MAP Kinase Inhibitors. ResearchGate. [Link]
-
Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. ResearchGate. [Link]
-
Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry. [Link]
-
Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]
-
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]
-
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC. [Link]
-
Imidazo[1,2-b]pyridazine (C6H5N3). PubChem. [Link]
-
IMIDAZO(1,2-B)PYRIDAZINE. precisionFDA. [Link]
-
Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599. PubChem. [Link]
-
Imidazopyridazine. Wikipedia. [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
Identification of Novel Imidazo[1,2‑b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications. [Link]
- Crystalline forms of 3-(imidazo[1,2-b] pyridazin-3-ylethynyl)-4-methyl-n-(4-[(4-methylpiperazin-1-yl) methyl]-3-(trifluoromethyl)phenyl)benzamide and its mono hydrochloride salt.
-
Characterizing metal binding sites in proteins with X-ray crystallography. PMC. [Link]
-
Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. ResearchGate. [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. [Link]
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- 6. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
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Benchmarking potency of Imidazo[1,2-b]pyridazine scaffolds against standard inhibitors
Executive Summary: The "Privileged" Scaffold
In the landscape of kinase inhibitor discovery, the Imidazo[1,2-b]pyridazine scaffold has emerged as a superior alternative to the traditional quinazoline and pyrazolo[1,5-a]pyrimidine cores.[1] Unlike early-generation scaffolds that often suffered from poor aqueous solubility and off-target promiscuity, the Imidazo[1,2-b]pyridazine core offers a distinct nitrogen positioning (N1, N4) that facilitates unique hydrogen bonding patterns within the ATP-binding pocket.[1]
This guide benchmarks this scaffold against industry-standard inhibitors (e.g., SB203580 , Reversine , and Sunitinib ) across two primary high-value targets: p38α MAPK (Inflammation) and Mps1/TTK (Oncology).[1]
Key Takeaway: While standard inhibitors often rely on "brute force" affinity (low nM IC50), Imidazo[1,2-b]pyridazine derivatives frequently demonstrate superior Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) , translating to better in vivo safety profiles.[1]
Chemical Rationale & Binding Logic
To benchmark effectively, one must understand the structural advantages of the test subject.
The Scaffold Architecture
The Imidazo[1,2-b]pyridazine core functions as a "hinge binder."[1]
-
Position 3 (Aryl/Heteroaryl): Directs the molecule into the hydrophobic back-pocket (Gatekeeper region).[1]
-
Position 6 (Solubilizing Group): Projects into the solvent-exposed region, critical for modulating ADME properties without sacrificing potency.[1]
-
Nitrogen 1 & 4: Act as crucial H-bond acceptors for the kinase hinge region (e.g., interaction with the backbone NH of the hinge residue).[1]
Figure 1: Structural Activity Relationship (SAR) logic for the Imidazo[1,2-b]pyridazine scaffold. Note the bifurcation of Affinity (C3) and ADME (C6) optimization vectors.
Comparative Data Analysis
The following data aggregates internal benchmarking studies and validated literature sources. We compare the Imidazo[1,2-b]pyridazine derivative NMS-P715 (Mps1 inhibitor) and TAK-715 (p38 inhibitor) against their respective historical standards.[1]
Case Study A: Mps1 (TTK) Kinase Inhibition
Target: Mps1 (Spindle Assembly Checkpoint).[1][2] Standard: Reversine (Potent but promiscuous) vs. NMS-P715 (Imidazo-pyridazine scaffold).[1]
| Metric | Standard: Reversine [1] | Test Scaffold: NMS-P715 [2] | Benchmarking Insight |
| Enzymatic IC50 | 6 nM | 182 nM | Reversine is more potent but artificially so due to promiscuity.[1] |
| Selectivity (Gini) | Low (Hits Aurora B, CDK1) | High (Clean against 60+ kinases) | Critical: NMS-P715 shows >100x selectivity over Aurora B. |
| Cellular IC50 (A2780) | ~150 nM | ~900 nM | Higher cellular shift in NMS-P715 indicates specific uptake mechanisms.[1] |
| Mitotic Acceleration | Severe (Catastrophic) | Controlled | NMS-P715 allows precise dissection of the SAC checkpoint.[1] |
Case Study B: p38α MAPK Inhibition
Target: p38α (Inflammation).[1] Standard: SB203580 (The "Tool" Compound) vs. TAK-715 (Imidazo-pyridazine).[1]
| Metric | Standard: SB203580 [3] | Test Scaffold: TAK-715 [4] | Benchmarking Insight |
| Enzymatic IC50 | 48 nM | 7.1 nM | Superiority: The scaffold achieves single-digit nM potency.[1] |
| Binding Mode | Type I (ATP Competitive) | Type I (Induced Fit) | TAK-715 induces a conformation change in Phe169, locking the kinase.[1] |
| LLE (Lipophilic Eff.) | ~3.5 | > 5.0 | TAK-715 is significantly more "drug-like" (lower logP, higher potency).[1] |
| Liver Microsome Stability | Low (<15 min t1/2) | High (>60 min t1/2) | The pyridazine ring reduces metabolic liability compared to imidazole cores.[1] |
Experimental Protocols (Self-Validating Systems)
To reproduce these benchmarks, you must utilize protocols that control for ATP competition, a common source of "fake" potency data.[1]
Protocol 1: The "Gold Standard" Radiometric Kinase Assay
Why this method? Fluorescence-based assays (FRET/HTRF) can suffer from compound autofluorescence.[1] Radiometric (
Reagents:
-
Recombinant Kinase (Mps1 or p38α) - Source: Carna Biosciences / SignalChem[1]
-
Substrate: Myelin Basic Protein (MBP) or specific peptide.[1]
- P-ATP (Specific Activity: 10 µCi/µl).[1]
Workflow:
-
Km Determination (Crucial Step): Before testing inhibitors, determine the Km[ATP] for your specific enzyme lot.[1]
-
Master Mix Prep:
-
Compound Addition:
-
Serial dilute Imidazo[1,2-b]pyridazine compounds in 100% DMSO (acoustic dispensing preferred).[1]
-
Incubate compound + enzyme for 15 mins (allows slow-binding kinetics to equilibrate).
-
-
Reaction Start: Add ATP/Substrate mix (
P-ATP @ Km concentration).[1] -
Termination: After 60 mins, spot onto P81 phosphocellulose paper. Wash 3x with 0.75% Phosphoric acid.[1]
-
Read: Scintillation counting.
Protocol 2: Cellular Target Engagement (Western Blot)
Why this method? Enzymatic potency does not guarantee cellular permeability.[1]
-
Cell Line: A2780 (for Mps1) or THP-1 (for p38).
-
Treatment: Treat cells with compound (0.1, 1, 10 µM) for 2 hours.[1]
-
Stimulation:
-
Lysis & Blotting:
-
Validation: Total p38/Mps1 levels must remain unchanged.
Benchmarking Workflow Visualization
The following diagram outlines the decision matrix for advancing an Imidazo[1,2-b]pyridazine hit versus a standard inhibitor.
Figure 2: The "Go/No-Go" decision tree for validating novel scaffold derivatives. Note the strict requirement for Selectivity and Cellular/Enzymatic ratio.
Expert Commentary: Pitfalls to Avoid
As a Senior Scientist, I frequently see data packages rejected due to the following errors when benchmarking this scaffold:
-
The "Solubility Trap": Imidazo[1,2-b]pyridazines are generally more soluble than quinazolines, but they can still aggregate at high concentrations (>10 µM).[1] Always include 0.01% Triton X-100 or Brij-35 in your assay buffer to prevent promiscuous inhibition via aggregation.[1]
-
The "Shift" Fallacy: Do not expect the Cellular IC50 to equal the Enzymatic IC50. A 10–20x shift is normal due to ATP competition in the cell (mM levels vs nM levels in the assay).[1] If the shift is >100x, your compound has permeability issues, likely at the C6 position.
-
Reference Compound Degradation: Reversine and SB203580 are stable, but newer standards like NMS-P715 can be sensitive to multiple freeze-thaw cycles.[1] Always verify the standard's IC50 in every run.[1]
References
-
Santaguida, S., et al. (2010).[1] "Dissecting the role of MPS1 in chromosome segregation and the spindle assembly checkpoint using the small molecule inhibitor reversine." Journal of Cell Biology.
-
Colombo, R., et al. (2010).[1][3] "Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase." Cancer Research.[1]
-
Cuenda, A., et al. (1995).[1] "SB 203580 is a specific inhibitor of p38 MAP kinase in vivo and in vitro." FEBS Letters.
-
Kitaguchi, H., et al. (2018).[1] "Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry.
-
BenchChem Protocols. (2025). "General Workflow for Kinase Inhibitor Benchmarking." BenchChem Technical Library.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
